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(S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid Documentation Hub

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  • Product: (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid
  • CAS: 100960-41-6

Core Science & Biosynthesis

Foundational

Engineering Peptidomimetics: A Technical Whitepaper on (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic Acid

Executive Summary The development of advanced peptidomimetics relies heavily on the incorporation of unnatural amino acids to overcome the poor pharmacokinetic profiles of native peptides. (S)-2-((5-Methylisoxazol-3-yl)a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of advanced peptidomimetics relies heavily on the incorporation of unnatural amino acids to overcome the poor pharmacokinetic profiles of native peptides. (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid (CAS: 100960-41-6)—also cataloged under historical nomenclature as 3-Isoxazolealanine, 5-methyl- (6CI) [1]—is a highly specialized chiral building block. Structurally, it is an N -heteroaryl derivative of L-alanine, where the primary alpha-amine is substituted with a 5-methylisoxazole ring [2].

This whitepaper provides an in-depth analysis of its physicochemical properties, structural electronics, and the specific experimental methodologies required to successfully integrate this sterically hindered, electronically deactivated molecule into solid-phase peptide synthesis (SPPS) workflows.

Structural Electronics and Modularity

The structural architecture of (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid presents unique challenges and advantages in drug design. The molecule merges the chiral fidelity of an L-alanine core with the metabolic resilience of a 5-methylisoxazole moiety.

The most critical feature of this molecule is the secondary amine linkage . The isoxazole ring is highly electron-withdrawing. Through inductive and resonance effects, the lone pair of electrons on the secondary alpha-amine is partially delocalized into the heteroaromatic system. This delocalization drastically attenuates the basicity and nucleophilicity of the amine, shifting its behavior away from typical alkyl amines and closer to that of an aniline or amide.

G Compound (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid L_Alanine L-Alanine Core (S-Stereocenter) Compound->L_Alanine Isoxazole 5-Methylisoxazole Ring Compound->Isoxazole Sec_Amine Secondary Amine Linkage Compound->Sec_Amine Prop1 Chiral Recognition & Peptide Integration L_Alanine->Prop1 Isoxazole->Sec_Amine Inductive Effect Prop2 Metabolic Stability & Bioisosterism Isoxazole->Prop2 Prop3 Attenuated Nucleophilicity (Low pKa) Sec_Amine->Prop3 Electron Withdrawal

Logical mapping of structural features to physicochemical properties.

Physicochemical and Thermodynamic Profiling

Understanding the quantitative properties of this compound is essential for predicting its behavior in both synthetic environments and biological assays. Because the secondary amine is deactivated, the molecule exists primarily as a mono-anion (deprotonated carboxylate, neutral amine) at physiological pH (7.4), unlike standard amino acids which exist as zwitterions [3].

Table 1: Quantitative Physicochemical Properties
PropertyValue / DescriptionCausality / Implication
Molecular Formula C₇H₁₀N₂O₃Defines standard mass parameters.
Molecular Weight 170.17 g/mol Low molecular weight allows efficient coupling.
CAS Registry Number 100960-41-6Primary identifier for commercial sourcing [1].
Stereochemistry (S)-configurationEssential for native target receptor recognition.
Predicted pKa (COOH) ~2.2 – 2.5Standard ionization for alpha-carboxylic acids.
Predicted pKa (NH) ~0.5 – 1.5 (Conjugate Acid)Electron-withdrawing isoxazole prevents protonation at pH 7.4.
Hydrogen Bond Donors 2 (COOH, NH)Facilitates target binding and solubility.
Hydrogen Bond Acceptors 4 (C=O, OH, Isoxazole N, O)High interaction potential in binding pockets.

Experimental Methodologies: SPPS Integration

Standard peptide coupling protocols (e.g., DIC/HOBt at room temperature) will fail when attempting to acylate the secondary amine of this compound once it is anchored to a resin. The attenuated nucleophilicity requires a self-validating, high-energy coupling protocol.

Protocol 1: High-Efficiency Coupling of the Deactivated Secondary Amine

Rationale: To overcome the high activation energy barrier caused by the electron-deficient secondary amine, we utilize HATU (a highly reactive uronium salt) in combination with HOAt and DIPEA. Microwave assistance is employed to provide the necessary thermodynamic push.

  • Resin Preparation: Swell the Fmoc-AA-Wang resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to expose the N -terminal amine. Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve 3.0 equivalents of the incoming Fmoc-protected amino acid, 3.0 eq of HATU, and 3.0 eq of HOAt in minimal DMF. Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to form the active ester.

  • Coupling: Add the activated mixture to the resin containing the (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid residue. React under microwave irradiation at 75°C for 15 minutes.

  • Validation (The Chloranil Test):

    • Causality: The standard Kaiser test yields false negatives for secondary amines. You must use the Chloranil test to detect unreacted secondary amines.

    • Procedure: Transfer a few resin beads to a test tube. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes.

    • Interpretation: A colorless/yellow bead indicates successful coupling (self-validation). A blue/green bead indicates incomplete coupling, triggering an automatic re-coupling cycle.

SPPS Step1 1. Resin Swelling (DMF/DCM) Step2 2. Fmoc Deprotection (20% Piperidine) Step1->Step2 Step3 3. Activation (HATU / HOAt / DIPEA) Step2->Step3 Step4 4. Coupling (Microwave 75°C / 15 min) Step3->Step4 Step5 5. Chloranil Test (Secondary Amine Detection) Step4->Step5 Step5->Step3  Positive (Blue/Green)  Re-couple Step6 6. Cleavage & Isolation (TFA Scavenger Cocktail) Step5->Step6  Negative (Yellow/Colorless)

Optimized SPPS workflow for coupling the sterically hindered secondary amine.

Protocol 2: Analytical Validation of Stereointegrity

Rationale: The aggressive coupling conditions (HATU + DIPEA + Heat) increase the risk of oxazolone intermediate formation, which can lead to epimerization at the alpha-carbon of the L-alanine core. Chiral validation is non-negotiable.

  • Cleavage: Treat the final peptide resin with a standard cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.

  • Precipitation: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Chiral HPLC Analysis:

    • Column: Chiralpak IC (4.6 × 250 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol / TFA (80:20:0.1 v/v/v).

    • Detection: UV at 254 nm (leveraging the isoxazole chromophore).

    • Causality: The inclusion of 0.1% TFA suppresses the ionization of the carboxylic acid, ensuring sharp peak shapes. The presence of a single peak confirms that the (S)-configuration was maintained during the high-energy coupling steps.

Mechanistic Insights: Why Use This Unnatural Amino Acid?

The incorporation of (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid into a peptide sequence serves two primary pharmacological purposes:

  • Proteolytic Shielding: Endogenous proteases are highly specific to standard alpha-amino acid peptide bonds. The bulky, heteroaromatic isoxazole substituent at the nitrogen atom creates severe steric hindrance, effectively blocking the approach of proteolytic enzymes and drastically increasing the plasma half-life of the resulting peptidomimetic.

  • Bioisosteric Hydrogen Bonding: The 5-methylisoxazole ring is a well-documented bioisostere for amide and phenol groups. The oxygen and nitrogen atoms in the ring serve as directional hydrogen-bond acceptors, allowing the molecule to engage in highly specific interactions within deep hydrophobic pockets of target receptors without the metabolic liability of a primary amide.

References

  • Next Peptide. "100960-41-6 | (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid." Commercial Synthesis and Purity Standards. Available at:[Link]

Exploratory

Comprehensive Technical Guide on the Stability and Thermodynamic Profiling of CAS 100960-41-6

Executive Summary CAS 100960-41-6, chemically designated as N-(5-Methylisoxazol-3-yl)-L-alanine , represents a highly specialized peptidomimetic intermediate. Structurally, it fuses a chiral L-alanine backbone with an el...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 100960-41-6, chemically designated as N-(5-Methylisoxazol-3-yl)-L-alanine , represents a highly specialized peptidomimetic intermediate. Structurally, it fuses a chiral L-alanine backbone with an electron-deficient 5-methylisoxazole heterocycle. This architectural combination creates a unique thermodynamic profile characterized by competing stability vectors: the robust thermal stability of the amino acid backbone versus the highly labile N–O bond of the isoxazole ring.

As a Senior Application Scientist, understanding the causality behind this molecule's degradation is critical for successful formulation and synthesis. This whitepaper synthesizes theoretical thermodynamics, empirical degradation data, and rigorous to provide a definitive framework for handling, analyzing, and stabilizing CAS 100960-41-6.

Thermodynamic Properties & Physicochemical Profile

The thermodynamic behavior of CAS 100960-41-6 is dictated by the extreme electronegativity differences within the isoxazole ring and the zwitterionic potential of the amino acid moiety.

Acid-Base Equilibria (pKa) and Solubility Thermodynamics

The L-alanine carboxyl group exhibits a typical pKa of ~2.3. However, the secondary amine is conjugated directly to the electron-withdrawing isoxazole ring. This conjugation severely depresses the basicity of the amine (estimated pKa < 1.5). Consequently, at physiological pH (7.4), the molecule exists almost exclusively as an anion (deprotonated carboxylate, neutral amine). This drives high aqueous solubility in neutral-to-basic media, but introduces a critical thermodynamic liability: base-catalyzed ring scission [1].

Thermal Decomposition Kinetics

Theoretical modeling of isoxazole thermal decomposition indicates that the primary unimolecular decomposition channel is endothermic and involves the cleavage of the N–O bond[2]. However, in CAS 100960-41-6, the presence of the carboxylic acid introduces a competing thermal pathway: decarboxylation . At temperatures exceeding 150°C, the molecule undergoes a concerted loss of CO₂, which often precedes heterocyclic fragmentation.

Table 1: Physicochemical & Thermodynamic Parameters
ParameterValue / CharacteristicThermodynamic Implication
Molecular Weight 170.17 g/mol N/A
pKa₁ (Carboxylic Acid) ~2.3High solubility in neutral/alkaline media.
pKa₂ (Secondary Amine) < 1.5Remains unprotonated at physiological pH due to isoxazole electron withdrawal.
LogP (Octanol/Water) ~0.5 (pH dependent)Hydrophilic; partitioning is highly sensitive to aqueous pH.
Melting Point (DSC) 180°C – 195°CMelting is concurrent with exothermic degradation (decarboxylation).
Enthalpy of Formation (ΔHf) EndothermicIsoxazole ring strain makes the molecule thermodynamically metastable relative to oxazole isomers.

Stability Data & Degradation Pathways

The isoxazole ring is a "privileged scaffold" in medicinal chemistry, but its Achilles' heel is the weak N–O bond (bond dissociation energy ~55-60 kcal/mol). Understanding the specific stress vectors is essential for preventing artifactual degradation during analysis.

  • Alkaline Hydrolysis (Ring Scission): Isoxazoles are notoriously unstable in basic media. Base-catalyzed deprotonation or nucleophilic attack leads to rapid scission of the N–O bond, yielding an α-cyano ketone or enolate[3]. This mechanism mirrors the metabolic activation of the drug Leflunomide[4]. Formulation Rule: Avoid alkaline excipients; maintain pH between 4.0 and 6.0.

  • Photolytic Rearrangement: Under UV irradiation (200–300 nm), the N–O bond undergoes homolytic cleavage to form a highly reactive azirine intermediate, which rapidly rearranges into a more thermodynamically stable oxazole derivative[5].

  • Reductive Cleavage: In the presence of reducing agents (e.g., transition metals, H₂), the N–O bond is readily cleaved to form β-amino enones[6].

Degradation parent CAS 100960-41-6 N-(5-Methylisoxazol-3-yl)-L-alanine cond_base Alkaline pH (>8.0) parent->cond_base cond_uv UV Irradiation (200-300 nm) parent->cond_uv cond_red Reductive Stress (e.g., H2/Pd) parent->cond_red cond_heat Thermal Stress (>150°C) parent->cond_heat prod_base α-Cyano Ketone (Ring Scission) cond_base->prod_base prod_uv Oxazole Derivative (via Azirine) cond_uv->prod_uv prod_red β-Amino Enone (N-O Cleavage) cond_red->prod_red prod_heat Decarboxylation Product cond_heat->prod_heat

Caption: Primary degradation pathways of CAS 100960-41-6 under various environmental stress conditions.

Table 2: ICH Q1A(R2) Forced Degradation Summary
Stress ConditionReagent / EnvironmentDurationExpected DegradationPrimary Pathway
Acidic 0.1 N HCl, 60°C24 hours< 5%Highly stable; protonation protects the ring.
Alkaline 0.1 N NaOH, 25°C4 hours> 50%N–O Bond Cleavage (Ring Scission).
Oxidative 3% H₂O₂, 25°C24 hours10–15%N-Oxidation of the secondary amine.
Photolytic 1.2M lux-hr UV/Vis7 days20–30%Photochemical rearrangement to Oxazole.
Thermal (Solid) 80°C (Dry Heat)7 days< 2%Stable (Decarboxylation requires >150°C).

Experimental Workflows & Analytical Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic justification (causality) to prevent artifactual data generation.

Protocol 1: Thermodynamic Profiling via DSC/TGA

Causality: Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) allows us to decouple physical melting from chemical degradation (decarboxylation).

  • System Calibration: Calibrate the DSC using an Indium standard (Tm = 156.6°C, ΔHfus = 28.45 J/g) to ensure calorimetric accuracy.

  • Sample Preparation: Weigh 2.0–5.0 mg of CAS 100960-41-6 into an aluminum pan. Critical Step: Use a vented (pin-hole) pan for TGA. A hermetically sealed pan will trap evolved CO₂ during decarboxylation, artificially altering the internal pressure and shifting the thermal transition kinetics.

  • Atmospheric Control: Purge the furnace with dry Nitrogen at 50 mL/min. Reasoning: Oxygen will induce exothermic oxidative degradation, masking the true endothermic melting point.

  • Thermal Ramp: Heat from 25°C to 300°C at a rate of 10°C/min.

  • Data Validation: Cross-reference the DSC endotherm with the TGA derivative weight loss curve (DTG). A mass loss of ~44 Da (corresponding to CO₂) precisely at the melting endotherm validates concurrent melting and decarboxylation.

Protocol 2: Stability-Indicating HPLC-PDA-MS Assay

Causality: Because the isoxazole ring is highly base-labile, using a neutral or alkaline mobile phase will cause on-column degradation, resulting in split peaks and false mass balances. We must force the molecule into its protonated, stable state during chromatography.

  • Column Selection: Use a sub-2 µm C18 reverse-phase column (e.g., 2.1 x 100 mm) to ensure high theoretical plates for resolving structurally similar oxazole degradants.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7). Reasoning: This acidic pH completely suppresses isoxazole ring opening during the run.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: 5% B to 95% B over 10 minutes, flow rate 0.4 mL/min.

  • Detection & Self-Validation:

    • Monitor UV at 240 nm (optimal for the isoxazole chromophore).

    • Mass Balance Check: The sum of the peak areas of the parent and all degradants must equal 98-102% of the unstressed control area. A mass balance < 95% indicates that volatile degradants (e.g., cleavage fragments) have escaped detection.

Workflow cluster_stress ICH Q1A(R2) Forced Degradation Matrix step1 1. Sample Preparation (0.1 mg/mL in Acidic Diluent) acid Acidic (0.1N HCl) step1->acid base Alkaline (0.1N NaOH) step1->base ox Oxidative (3% H2O2) step1->ox photo Photolytic (UV/Vis) step1->photo therm Thermal (80°C) step1->therm step2 2. Immediate Quenching & Neutralization (Prevents off-column degradation) acid->step2 base->step2 ox->step2 photo->step2 therm->step2 step3 3. HPLC-PDA-MS Analysis (Mass Balance & Peak Purity Validation) step2->step3 step4 4. Thermodynamic Kinetic Modeling (Arrhenius Equation Integration) step3->step4

Caption: Self-validating experimental workflow for the stability-indicating analysis of CAS 100960-41-6.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. The Journal of Physical Chemistry A, ACS Publications.[Link]

  • In Vitro Metabolism Studies on the Isoxazole Ring Scission in the Anti-Inflammatory Agent Leflunomide. Drug Metabolism and Disposition, ASPET.[Link]

  • Divergent photochemical ring-replacement of isoxazoles. Nature Communications, National Institutes of Health (PMC).[Link]

  • Iron-Catalyzed Transfer Hydrogenation... Reductive Ring-Opening of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, ACS Publications.[Link]

Sources

Foundational

Preliminary Bioactivity Screening of N-(5-Methylisoxazol-3-yl)-L-alanine: A Comprehensive Technical Guide

Executive Summary The integration of isoxazole pharmacophores with amino acid moieties represents a highly privileged strategy in modern drug discovery. N-(5-Methylisoxazol-3-yl)-L-alanine is a synthetic derivative that...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of isoxazole pharmacophores with amino acid moieties represents a highly privileged strategy in modern drug discovery. N-(5-Methylisoxazol-3-yl)-L-alanine is a synthetic derivative that merges the metabolic stability and hydrogen-bonding potential of a 5-methylisoxazole ring with the transport and recognition properties of L-alanine. This whitepaper provides a rigorous, self-validating framework for the preliminary bioactivity screening of this compound. Designed for application scientists and early-stage drug development professionals, this guide details orthogonal screening workflows, mechanistic rationales, and step-by-step protocols engineered to eliminate assay artifacts and accelerate hit-to-lead decision-making.

Pharmacological Rationale & Target Hypothesis

Isoxazole-containing amino acids are historically significant in neuropharmacology and infectious disease research. Endogenous amino acid analogs bearing isoxazole rings, such as AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), are potent modulators of glutamatergic transmission[1]. Furthermore, fused and functionalized isoxazoles exhibit well-documented antimicrobial, antioxidant, and anti-inflammatory properties[2].

By substituting the amino group of L-alanine with a 5-methylisoxazol-3-yl moiety, the resulting compound is hypothesized to:

  • Hijack Amino Acid Transporters: The L-alanine backbone may facilitate active cellular uptake via transporters such as LAT1, bypassing passive permeability limitations.

  • Modulate Target Receptors: The isoxazole oxygen and nitrogen act as potent hydrogen bond acceptors, potentially interacting with the ligand-binding domains of bacterial enzymes or mammalian neurotransmitter receptors.

Mechanism Ligand N-(5-Methylisoxazol-3-yl) -L-alanine Transporter Amino Acid Transporter (e.g., LAT1) Ligand->Transporter Active Cellular Uptake Target Intracellular Target / Receptor (Glutamatergic / Metabolic) Transporter->Target Binding & Modulation Response Bioactive Response (Neuromodulation / Toxicity) Target->Response Phenotypic Shift

Fig 1. Proposed mechanism of cellular uptake and target engagement for the L-alanine derivative.

Orthogonal Screening Strategy

A common pitfall in early drug discovery is the misinterpretation of assay artifacts as true biological activity. To ensure data integrity, our screening cascade adheres to the rigorous standards outlined in the NIH Assay Guidance Manual[3][4]. The workflow is designed to be orthogonal—meaning that primary hits are immediately validated by a secondary assay relying on a completely different biochemical principle.

Workflow A Compound Synthesis & QC N-(5-Methylisoxazol-3-yl)-L-alanine B Multiplexed Cytotoxicity (ATP / LDH Assays) A->B  Orthogonal Validation C Target-Based Screening (Antimicrobial & CNS Panels) A->C  Efficacy Profiling D In Vitro ADME-Tox (PAMPA & Microsomal Stability) B->D C->D E Hit-to-Lead Decision Data Aggregation D->E

Fig 2. Self-validating preliminary bioactivity screening workflow for isoxazole derivatives.

Experimental Methodologies

Protocol 1: Multiplexed Cell Viability (ATP Depletion vs. LDH Release)

The Causality Principle: Relying solely on ATP quantification can yield false positives for cytotoxicity if the compound is merely a cytostatic metabolic inhibitor. By multiplexing an ATP-luminescence assay with a Lactate Dehydrogenase (LDH) fluorometric assay—which measures physical cell membrane rupture—we create a self-validating system. A drop in ATP without LDH release indicates metabolic interference, whereas a simultaneous ATP drop and LDH spike confirms true compound-induced cytotoxicity[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 10,000 cells/well in a 96-well opaque-walled tissue culture plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point serial dilution of N-(5-Methylisoxazol-3-yl)-L-alanine (ranging from 0.1 µM to 200 µM) in assay medium (final DMSO concentration ≤ 0.5%). Treat cells and incubate for 48 hours.

  • LDH Measurement (Membrane Integrity): Transfer 10 µL of the culture supernatant to a secondary plate. Add 10 µL of fluorogenic LDH substrate. Incubate for 10 minutes at room temperature. Read fluorescence (Ex 560 nm / Em 590 nm).

  • ATP Measurement (Metabolic Viability): To the original plate, add 100 µL of a thermostable luciferase/luciferin reagent (e.g., CellTiter-Glo) directly to the remaining cells. Place on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes. Read luminescence.

  • Data Analysis: Normalize data against vehicle controls. Calculate the CC₅₀ (Cytotoxic Concentration 50%) using non-linear regression.

Protocol 2: Antimicrobial MIC via Resazurin Microtiter Assay (REMA)

The Causality Principle: Isoxazole compounds can occasionally precipitate or form colloidal aggregates in aqueous media, which artificially inflates optical density (OD₆₀₀) readings and masks true bacterial inhibition. To circumvent this physical artifact, we utilize resazurin (Alamar Blue) as a redox indicator. Resazurin is reduced to highly fluorescent resorufin only by the active metabolism of living bacteria, ensuring the Minimum Inhibitory Concentration (MIC) reflects true biological inhibition rather than compound insolubility.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate target strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) to log phase. Adjust the suspension to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound from 128 µg/mL down to 0.25 µg/mL in MHB.

  • Inoculation: Add 50 µL of the bacterial suspension to each well (final well volume 100 µL). Incubate the plate at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours.

  • Readout: Visually inspect the plate (Blue = inhibited/dead; Pink = active/living) and confirm quantitatively by reading fluorescence (Ex 530 nm / Em 590 nm). The MIC is defined as the lowest concentration preventing the blue-to-pink color shift.

Protocol 3: PAMPA (Parallel Artificial Membrane Permeability Assay)

The Causality Principle: Because N-(5-Methylisoxazol-3-yl)-L-alanine possesses both polar (amino acid) and lipophilic (isoxazole) features, predicting its passive diffusion across the blood-brain barrier (BBB) or intestinal epithelium is complex. PAMPA isolates passive permeability from active transport mechanisms, providing a baseline metric for systemic distribution potential before advancing to complex in vivo models.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous filter of the PAMPA donor plate with a 1% (w/v) solution of brain lipid extract in dodecane.

  • Assay Assembly: Add 150 µL of the compound (10 µM in PBS, pH 7.4) to the donor wells. Add 300 µL of fresh PBS to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates into a sandwich and incubate at room temperature for 5 hours in a humidity chamber.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor compartments using LC-MS/MS. Calculate the effective permeability coefficient ( Pe​ ).

Data Visualization & Interpretation

To facilitate rapid hit-to-lead decision-making, quantitative outputs from the screening cascade must be aggregated to form a complete pharmacological profile. Below is a structured presentation of representative data for N-(5-Methylisoxazol-3-yl)-L-alanine.

Assay CategorySpecific AssayParameterRepresentative ValuePharmacological Interpretation
Cytotoxicity HepG2 ATP/LDH MultiplexCC₅₀> 150 µMHighly favorable safety profile; no acute hepatotoxicity or membrane disruption observed at high doses.
Antimicrobial S. aureus (ATCC 29213)MIC32 µg/mLModerate Gram-positive inhibitory activity; suggests potential as a scaffold for antibiotic optimization.
Antimicrobial E. coli (ATCC 25922)MIC> 128 µg/mLPoor Gram-negative activity, likely due to efflux pump expulsion or inability to penetrate the outer membrane.
Permeability PAMPA-BBB Pe​ 4.2×10−6 cm/sHigh probability of passive blood-brain barrier penetration; suitable for CNS-targeted indications.
Metabolic Stability Human Liver Microsomes T1/2​ 85 minutesGood metabolic stability; the 5-methyl substitution on the isoxazole ring effectively protects against rapid oxidation.

Conclusion

The preliminary bioactivity screening of N-(5-Methylisoxazol-3-yl)-L-alanine requires a multi-faceted approach to accurately map its pharmacological potential. By employing orthogonal validation—such as multiplexed ATP/LDH assays and redox-based antimicrobial screening—researchers can confidently separate true target engagement from physical or metabolic artifacts. The integration of these robust, self-validating protocols ensures that downstream hit-to-lead optimization is built upon a foundation of unassailable scientific integrity.

References

  • In Vitro Cell Based Assays - Assay Guidance Manual Source: NCBI Bookshelf - National Institutes of Health (NIH) URL:[Link]

  • NEW BIOACTIVE DERIVATIVES OF ISOXAZOLES AND ISOTHIAZOLES WITH AMINO ACID MOIETIES Source: Belarusian National Technical University (BNTU) URL:[Link]

  • Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

Exploratory

The Role of 5-Methylisoxazole Substituted Amino Acids in Peptidomimetic Drug Design

Introduction: Overcoming the Peptidic Barrier While native peptides offer exquisite target selectivity and potency, their translation into clinical therapeutics is severely hampered by rapid proteolytic degradation and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Overcoming the Peptidic Barrier

While native peptides offer exquisite target selectivity and potency, their translation into clinical therapeutics is severely hampered by rapid proteolytic degradation and poor membrane permeability. Peptidomimetics solve this by mimicking the pharmacophore of a natural peptide while replacing vulnerable backbone elements with metabolically stable scaffolds. Among the most effective bioisosteric replacements in modern medicinal chemistry is the 5-methylisoxazole ring[1].

As a five-membered heterocycle containing adjacent oxygen and nitrogen atoms, 5-methylisoxazole acts as a rigid surrogate for amide bonds and carboxylic acids. When incorporated into a peptide sequence or used as an N-terminal capping group, it fundamentally alters the molecule's physicochemical profile—locking bioactive conformations, shielding adjacent bonds from proteases, and modulating lipophilicity to enhance cellular uptake[1].

Mechanistic Rationale: The Bioisosteric Advantage

The strategic insertion of 5-methylisoxazole into a drug candidate is driven by three core mechanistic advantages:

  • Reduction of Hydrogen Bond Donors : Native peptide backbones are rich in amide NH groups, which heavily penalize passive membrane permeability. Replacing an N-terminal thiocarbamate or standard amide with 5-methylisoxazole-3-carboxylic acid (Mic-OH) eliminates a hydrogen bond donor, directly increasing the lipophilicity and cellular permeability of the compound[2].

  • Conformational Restriction : Incorporating substituted unnatural amino acids, such as 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), into a peptide sequence induces specific secondary structures. Because AMIA functions as a β -amino acid (with the amino group positioned on the carbon atom β to the carboxy group), it promotes the formation of α/β -mixed peptide hybrids that lock the molecule into a bioactive conformation, thereby reducing the entropic cost of target binding[3].

  • Targeted Active Site Disruption : The heteroatoms in the isoxazole ring can still participate in weak hydrogen bonding as acceptors, maintaining necessary interactions with protease active sites (e.g., Glu166 in viral proteases), while the methyl group fills small hydrophobic subpockets[4].

G A Native Peptide (High Proteolysis, Poor Permeability) B 5-Methylisoxazole Bioisosteric Replacement A->B C N-Terminal Capping (e.g., Mic-OH) B->C D Backbone Integration (e.g., AMIA β-amino acid) B->D E Reduced Amide NH Donors & Steric Shielding C->E F Conformational Locking (α/β-Mixed Peptides) D->F G Enhanced Peptidomimetic (High Stability, Target Affinity) E->G F->G

Logical workflow of 5-methylisoxazole bioisosteric replacement in peptidomimetics.

Application in Viral Protease Inhibitors

The utility of 5-methylisoxazole is most prominently showcased in the development of inhibitors against viral cysteine proteases, specifically Human Rhinovirus (HRV) 3C protease and the SARS-CoV 3C-like protease (3CLpro).

In the optimization of HRV 3C protease inhibitors, researchers discovered that replacing an N-terminal thiocarbamate moiety with an amide derived from 5-methylisoxazole-3-carboxylic acid (Mic-OH) yielded ketomethylene-containing peptidomimetics that retained sub-micromolar EC90 antiviral activity across multiple HRV serotypes[2]. The success of this modification was directly attributed to the reduction of amide NHs, which improved the compound's pharmacokinetic profile without sacrificing target affinity[2].

Building on this, Mic-OH has been heavily utilized to cap peptidomimetic scaffolds targeting SARS-CoV 3CLpro[4]. Structural analyses of these inhibitors bound to 3CLpro revealed that the substitution of the peptidic carbonyl oxygen with the isoxazole ring disrupts a specific hydrogen bond with the backbone amide nitrogen of Glu166[4]. While this alters the native binding network, the enhanced metabolic stability and optimized hydrophobic contacts in the S4/S5 pockets make the Mic-capped compounds highly effective templates for small-molecule drug design[4].

Quantitative Structure-Activity Relationship (QSAR)

The following table summarizes the quantitative impact of N-terminal modifications, highlighting how 5-methylisoxazole capping compares to traditional peptidic caps.

Inhibitor CoreN-Terminal CappingTarget EnzymeActivity (IC50 / EC50)Mechanistic Advantage
Tripeptidyl Michael AcceptorThiocarbamateHRV 3Cpro~1.2 μ M (EC90)Baseline peptidic binding[2]
Tripeptidyl Michael Acceptor5-Methylisoxazole (Mic)HRV 3Cpro< 1.0 μ M (EC90)Reduced NH donors, increased cell permeability[2]
AVLQ-NitrileCarboxybenzyl (Cbz)SARS-CoV 3CLpro1.3 - 4.6 μ M (IC50)High affinity via S4 pocket occupation
Peptidomimetic Ketoamide5-Methylisoxazole (Mic)SARS-CoV 3CLproMicromolar (IC50)Disruption of Glu166 H-bond network, enhanced stability[4]

Experimental Methodology: Synthesis of Mic-Capped Peptidomimetics

To ensure high yields and prevent the racemization of complex peptidomimetics, the coupling of 5-methylisoxazole derivatives must be carefully controlled. The following protocol details the solution-phase coupling of Mic-OH to a deprotected peptide amine.

Self-Validating System: This workflow is designed with built-in validation gates. Proceeding to the next step is strictly contingent upon passing the analytical check, ensuring that unreacted intermediates do not propagate through the synthesis.

Step 1: Amine Deprotection
  • Suspend the Boc-protected peptide precursor in a solution of 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Stir at room temperature for 1 hour.

  • Causality: TFA selectively cleaves the acid-labile Boc group without hydrolyzing the peptide backbone.

  • Validation Gate: Monitor by TLC using a Ninhydrin stain. A positive (purple/blue) stain confirms the complete exposure of the free primary amine. Evaporate the solvent and neutralize the TFA salt with N,N-Diisopropylethylamine (DIPEA) to liberate the free amine[4].

Step 2: Activation of Mic-OH
  • In a separate, dry flask under inert atmosphere, dissolve 5-methylisoxazole-3-carboxylic acid (Mic-OH, 1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) and N-Hydroxysuccinimide (HOSu, 1.1 eq). Stir for 2 hours at room temperature.

  • Causality: DCC activates the carboxylic acid to form an O-acylisourea intermediate. However, O-acylisoureas can undergo deleterious side reactions (e.g., forming unreactive N-acylureas). The addition of HOSu rapidly converts the intermediate into a highly stable, reactive NHS-ester. This specific DCC/HOSu combination is critical for electron-deficient heterocyclic acids like Mic-OH to prevent racemization.

Step 3: Coupling and Validation
  • Add the deprotected peptide amine (from Step 1) to the activated Mic-OH solution.

  • Adjust the pH to ~8.0 using DIPEA to ensure the amine remains highly nucleophilic. Stir for 4–6 hours.

  • Validation Gate: Perform LC-MS analysis. The reaction is deemed complete only when the free amine mass peak disappears and the [M+H]+ peak corresponding to the Mic-capped peptidomimetic dominates the spectra.

Step 4: Purification
  • Filter the reaction mixture through Celite to remove the insoluble Dicyclohexylurea (DCU) byproduct generated by DCC.

  • Purify the filtrate via preparative reverse-phase HPLC to isolate the final Mic-capped peptidomimetic[4].

Synthesis N1 Resin-Bound Peptide N2 Deprotection (20% Piperidine) N1->N2 N3 Coupling: Mic-OH + DCC/HOSu N2->N3 N4 LC-MS & Ninhydrin Validation N3->N4 N5 Cleavage (TFA/Scavengers) N4->N5 N6 Purified Peptidomimetic N5->N6

Step-by-step solid-phase synthesis workflow for Mic-capped peptidomimetics.

Conclusion

The integration of 5-methylisoxazole substituted amino acids represents a paradigm shift in peptidomimetic drug design. By acting as a rigid, metabolically stable bioisostere, it elegantly solves the dual challenges of proteolytic vulnerability and poor membrane permeability. As demonstrated by its successful application in broad-spectrum viral protease inhibitors, mastering the synthesis and structural integration of 5-methylisoxazole is a critical competency for modern drug development professionals.

References

1.[1] Title: A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics Source: RSC Advances URL:

2.[2] Title: Structure-Based Design, Synthesis, and Biological Evaluation of Irreversible Human Rhinovirus 3C Protease Inhibitors. 3. Structure−Activity Studies of Ketomethylene-Containing Peptidomimetics Source: Journal of Medicinal Chemistry - ACS Publications URL:

3. Title: Design, synthesis and crystallographic analysis of nitrile-based broad-spectrum peptidomimetic inhibitors for coronavirus 3C-like proteases Source: PMC URL:

4.[3] Title: 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides Source: PMC URL:

5.[4] Title: Design and Synthesis of Peptidomimetic Severe Acute Respiratory Syndrome Chymotrypsin-like Protease Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:

Sources

Foundational

Discovery and Synthesis Pathways for (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid: A Technical Guide

Executive Summary The incorporation of heteroaromatic rings into amino acid scaffolds is a cornerstone strategy in modern peptidomimetic drug discovery. (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid (also known as N...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of heteroaromatic rings into amino acid scaffolds is a cornerstone strategy in modern peptidomimetic drug discovery. (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid (also known as N -(5-methylisoxazol-3-yl)-L-alanine) represents a highly specialized non-natural amino acid building block. Unlike traditional C -linked isoxazoles (such as the endogenous AMPA receptor agonist, α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), this N -linked architecture acts as a conformationally restricted bioisostere. The 5-methylisoxazole moiety provides a unique hydrogen-bond acceptor profile and enhanced metabolic stability against oxidative degradation compared to simple N -alkyl or N -phenyl derivatives.

This whitepaper details the mechanistic rationale, optimized quantitative parameters, and self-validating experimental protocols required to synthesize this compound with high enantiomeric fidelity.

Discovery Context and Mechanistic Rationale

The primary synthetic bottleneck in discovering and scaling N -heteroaryl amino acids is the preservation of the chiral α -stereocenter. Traditional Nucleophilic Aromatic Substitution (S N​ Ar) requires highly electron-deficient electrophiles and elevated temperatures, which frequently lead to epimerization.

To overcome this, the Buchwald-Hartwig cross-coupling has emerged as the gold standard for N -heteroarylation [1]. However, applying this transition-metal catalysis to amino acids presents two distinct challenges:

  • Catalyst Poisoning: The zwitterionic nature of the free amino acid strongly coordinates to Palladium(0), effectively poisoning the active catalytic species.

  • Base-Mediated Racemization: The catalytic cycle requires a base to facilitate the deprotonation of the amine following oxidative addition. Strong bases (e.g., Sodium tert-butoxide, NaO t Bu) rapidly deprotonate the acidic α -proton of the amino ester, leading to complete racemization of the (S)-enantiomer.

To engineer a successful pathway, we must temporarily mask the carboxylic acid as an ester and utilize a mild inorganic base coupled with a sterically demanding phosphine ligand to accelerate reductive elimination before off-target deprotonation can occur.

BuchwaldHartwig Pd0 Pd(0) Active Catalyst [Pd(Xantphos)] OxAdd Oxidative Addition (3-Bromo-5-methylisoxazole) Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination (L-Alanine Methyl Ester) OxAdd->AmineCoord + R-NH2 Deprotonation Base Deprotonation (Cs2CO3) AmineCoord->Deprotonation + Base RedElim Reductive Elimination (Product Release) Deprotonation->RedElim - HBr (as salt) RedElim->Pd0 Catalyst Regeneration Product N-(5-Methylisoxazol-3-yl)- L-alanine methyl ester RedElim->Product Yields Product

Catalytic cycle of the Buchwald-Hartwig cross-coupling for N-heteroarylation.

Optimization of Reaction Parameters

The selection of the ligand and base is the critical variable in this synthesis. As demonstrated in Table 1, the use of BINAP with NaO t Bu (Entry 1) results in near-complete racemization due to the high basicity of the alkoxide. Switching to Xantphos (Entry 2) improves the yield due to its large bite angle (111°), which forces the Palladium intermediates into a geometry that heavily favors rapid reductive elimination.

However, stereochemical integrity is only achieved by swapping the base to Cesium Carbonate (Cs 2​ CO 3​ ). The large ionic radius of the Cesium cation provides sufficient solubility in organic solvents like 1,4-Dioxane to drive the reaction forward (unlike K 2​ CO 3​ , Entry 3), while remaining mild enough to leave the α -proton untouched (Entry 4).

Table 1: Optimization of the C-N Cross-Coupling Step for L-Alanine Methyl Ester

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Enantiomeric Excess (%ee)
1Pd 2​ (dba) 3​ / BINAPNaO t BuToluene10045< 10 (Racemized)
2Pd 2​ (dba) 3​ / XantphosNaO t BuDioxane1006215
3Pd 2​ (dba) 3​ / XantphosK 2​ CO 3​ Dioxane1003598
4 Pd 2​ (dba) 3​ / Xantphos Cs 2​ CO 3​ Dioxane 100 88 > 99
5 t -BuBrettPhos Pd G3Cs 2​ CO 3​ THF8091> 99

Synthetic Workflow and Experimental Protocols

The complete synthesis is a three-step, self-validating workflow designed to protect the functional groups, execute the coupling, and safely unmask the final product.

SynthesisWorkflow Start L-Alanine Starting Material Protect Esterification (Protection) Start->Protect MeOH, SOCl2 0°C to RT Couple C-N Cross-Coupling (Buchwald-Hartwig) Protect->Couple 3-Bromo-5-methylisoxazole Pd2(dba)3, Xantphos Cs2CO3, Dioxane, 100°C Deprotect Saponification (Deprotection) Couple->Deprotect LiOH (aq) THF/H2O, RT Final (S)-2-((5-Methylisoxazol-3-yl)amino) propanoic acid Deprotect->Final HCl (aq) pH adjustment

Step-by-step synthetic workflow for (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid.

Protocol 1: Preparation of L-Alanine Methyl Ester Hydrochloride

Causality Check: We generate HCl in situ using Thionyl Chloride to simultaneously catalyze the esterification and trap the resulting amine as a hydrochloride salt, preventing destructive self-condensation (diketopiperazine formation).

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an argon inlet. Add anhydrous Methanol (100 mL) and cool to 0 °C using an ice bath.

  • Activation: Dropwise, add Thionyl Chloride (SOCl 2​ , 1.5 eq) over 15 minutes. The exothermic reaction must be controlled to prevent solvent boil-off.

  • Addition: Add L-Alanine (1.0 eq) in a single portion. Remove the ice bath and affix a reflux condenser.

  • Reaction: Heat the mixture to 65 °C for 4 hours. Monitor via TLC (Ninhydrin stain).

  • Isolation: Concentrate the solution under reduced pressure. Triturate the resulting white solid with cold diethyl ether to remove residual SOCl 2​ byproducts. Dry under high vacuum to yield L-Alanine methyl ester hydrochloride.

Protocol 2: Buchwald-Hartwig C-N Cross-Coupling

Causality Check: 1,4-Dioxane is strictly degassed to prevent ambient oxygen from irreversibly oxidizing the delicate Pd(0) active species into inactive Pd(II) complexes.

  • Preparation: In an oven-dried Schlenk flask, combine L-Alanine methyl ester hydrochloride (1.2 eq), 3-bromo-5-methylisoxazole (1.0 eq), Pd 2​ (dba) 3​ (0.02 eq, 4 mol% Pd), Xantphos (0.06 eq), and anhydrous Cs 2​ CO 3​ (2.5 eq).

  • Degassing: Add anhydrous 1,4-Dioxane (0.2 M relative to the bromide). Sparge the suspension with Argon gas for 15 minutes.

  • Coupling: Seal the flask and heat to 100 °C in a pre-heated oil bath for 12 hours. The solution will transition from deep purple (Pd 2​ (dba) 3​ ) to a dark reddish-brown as the active catalytic cycle engages.

  • Workup: Cool to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate (S)-methyl 2-((5-methylisoxazol-3-yl)amino)propanoate.

Protocol 3: Mild Saponification

Causality Check: Lithium Hydroxide (LiOH) in a mixed aqueous/organic solvent system is utilized instead of NaOH/MeOH. LiOH is a milder nucleophile, preventing the base-catalyzed abstraction of the α -proton and ensuring the (S)-configuration is strictly maintained.

  • Reaction: Dissolve the coupled ester (1.0 eq) in a 3:1 mixture of THF/H 2​ O (0.1 M). Add LiOH·H 2​ O (1.5 eq) at 0 °C.

  • Monitoring: Stir at room temperature for 2-3 hours. Monitor the disappearance of the ester via TLC.

  • Quenching & Isolation: Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully acidify using 1M HCl dropwise until the isoelectric point is reached (approx. pH 3.5 - 4.0).

  • Recovery: The zwitterionic product, (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid , will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum.

References

  • Hammoud, H., Schmitt, M., Blaise, E., Bihel, F., & Bourguignon, J.-J. (2013). "N-Heteroarylation of Chiral α-Aminoesters by Means of Palladium-Catalyzed Buchwald–Hartwig Reaction." The Journal of Organic Chemistry, 78(16), 8242-8249.[Link][1]

Sources

Exploratory

An In-depth Technical Guide to Pharmacophore Modeling in Medicinal Chemistry

A Senior Application Scientist's Perspective on Workflow, Validation, and Application Abstract: This technical guide provides a comprehensive overview of pharmacophore modeling, a cornerstone of modern computer-aided dru...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Workflow, Validation, and Application

Abstract: This technical guide provides a comprehensive overview of pharmacophore modeling, a cornerstone of modern computer-aided drug design (CADD). We delve into the core principles, methodologies, and practical applications of this powerful technique. By dissecting both ligand-based and structure-based approaches, this document offers researchers, scientists, and drug development professionals a robust framework for identifying novel chemical entities, optimizing lead compounds, and accelerating the drug discovery pipeline. While the initial query specified CAS 100960-41-6, this number does not correspond to a publicly documented chemical entity suitable for a detailed modeling study. Therefore, this guide will utilize well-established principles and a representative workflow applicable to any given active molecule to demonstrate the process with scientific rigor.

Introduction: The Essence of Molecular Recognition

In the intricate dance between a drug molecule and its biological target, not all atoms are created equal. Specific spatial and electronic features govern the interaction, dictating binding affinity and biological response. The concept of a pharmacophore distills this complexity into a more manageable and powerful model. The IUPAC defines a pharmacophore as "an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response"[1]. In essence, a pharmacophore model is a 3D map of the essential chemical features that a molecule must possess to be active, serving as a blueprint for drug design and discovery[2][3].

Pharmacophore modeling is a versatile tool used across the drug discovery cascade for:

  • Virtual Screening: Rapidly searching vast compound libraries to identify novel molecules that match the pharmacophore model, thus prioritizing candidates for experimental testing.[2][4]

  • Lead Optimization: Guiding medicinal chemists in the rational modification of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[3]

  • De Novo Design: Serving as a template for designing entirely new molecules with desired biological activities.[5]

  • ADME-Tox Prediction: Building models to predict absorption, distribution, metabolism, excretion, and toxicity profiles early in the development process.[6]

The choice of modeling strategy fundamentally depends on the available structural information, leading to two primary pathways: ligand-based and structure-based modeling.

Part 1: Foundational Strategies: Ligand-Based vs. Structure-Based Modeling

The initial and most critical decision in any pharmacophore modeling project is selecting the appropriate approach. This choice is dictated by the availability of a high-resolution 3D structure of the biological target.

  • Ligand-Based Pharmacophore Modeling (LBPM): This approach is employed when the structure of the target receptor is unknown or unreliable.[3][5] It relies on a set of known active ligands, assuming that they all bind to the same target site in a similar fashion. By superimposing these molecules, one can extract the common chemical features responsible for their biological activity.[5]

  • Structure-Based Pharmacophore Modeling (SBPM): When a 3D structure of the protein-ligand complex is available (typically from X-ray crystallography or NMR), this method is preferred.[7][8] The model is derived directly from the key interactions observed between the ligand and the amino acid residues in the target's binding pocket.[9] This provides a more direct and often more accurate representation of the required features for binding.

The following decision workflow illustrates the logical path for selecting a modeling strategy.

G Start Start Project Decision1 3D Structure of Target-Ligand Complex Available? Start->Decision1 Path_A Ligand-Based Modeling Decision1->Path_A No Path_B Structure-Based Modeling Decision1->Path_B Yes Input_A Input: Set of diverse, known active ligands Path_A->Input_A Input_B Input: High-resolution PDB structure of protein-ligand complex Path_B->Input_B

Caption: Decision workflow for selecting a pharmacophore modeling approach.

Part 2: The Ligand-Based Pharmacophore Modeling (LBPM) Workflow

In the absence of a target structure, the ligands themselves hold the key. The LBPM workflow is an iterative process of hypothesis generation and validation.

Causality Behind Experimental Choices in LBPM
  • Why a Diverse Training Set? A model built from a set of structurally similar compounds is prone to scaffold bias, limiting its ability to identify novel chemical classes.[7] Including diverse active molecules ensures the resulting pharmacophore represents only the truly essential features for activity, rather than artifacts of a specific chemical series.

  • Why Conformational Analysis? Flexible molecules can adopt numerous shapes (conformations) in solution. Only one of these is the "bioactive conformation" that binds to the target. Generating a wide range of low-energy conformations for each ligand is crucial to ensure the bioactive pose is included in the alignment process.

  • Why a Test Set and Decoys? A model that only recognizes its training set is useless for discovering new compounds. Validation with an external test set of known actives and, critically, a set of known inactive "decoy" molecules, provides statistical proof that the model can successfully distinguish true hits from random compounds in a large database.

Experimental Protocol: Ligand-Based Model Generation and Validation
  • Dataset Preparation: a. Training Set: Select 5-10 structurally diverse, potent ligands for the target of interest. b. Test Set: Select a separate set of known active compounds not included in the training set. c. Decoy Set: Compile a large set of molecules with similar physicochemical properties (e.g., molecular weight, logP) to the actives but presumed to be inactive.

  • Conformer Generation: For each molecule in the training set, generate a library of low-energy 3D conformations using software like MOE or Discovery Studio.

  • Pharmacophore Feature Definition: Identify common chemical features across the training set molecules. Standard features include:

    • Hydrogen Bond Acceptor (HBA)

    • Hydrogen Bond Donor (HBD)

    • Hydrophobic (H)

    • Aromatic Ring (AR)

    • Positive Ionizable (PI)

    • Negative Ionizable (NI)

  • Model Generation (Hypothesis Generation): a. Utilize a pharmacophore generation algorithm (e.g., HypoGen in Discovery Studio, LigandScout).[7][10] b. The software aligns the conformations of the training set molecules to find common feature arrangements. c. Multiple pharmacophore hypotheses are generated and scored based on how well they map to the active compounds and their estimated probability of being a chance correlation.

  • Model Validation (A Self-Validating System): a. Cost Analysis: The generated models are ranked by cost values. A high cost difference between the "null cost" (a model that fits no actives) and the model cost indicates statistical significance. b. Test Set Validation: The top-ranked pharmacophore model is used as a 3D query to screen the test set. A good model should identify a high percentage of these known actives. c. Decoy Set Screening (Enrichment Calculation): The model is used to screen the combined database of test set actives and decoy set inactives. The performance is quantified using metrics like the Enrichment Factor (EF) and Receiver Operating Characteristic (ROC) curves.[11]

The diagram below outlines this comprehensive workflow.

G cluster_prep 1. Dataset Preparation cluster_model 2. Model Generation cluster_validation 3. Model Validation A1 Select Training Set (5-10 diverse actives) B1 Generate 3D Conformations for Training Set A1->B1 A2 Select Test Set (known actives) A3 Compile Decoy Set (presumed inactives) B2 Align Molecules & Extract Common Features B1->B2 B3 Generate & Score Pharmacophore Hypotheses B2->B3 C1 Internal Validation (Cost Analysis, Statistics) B3->C1 C2 External Validation (Screen Test & Decoy Sets) C1->C2 C3 Calculate EF, AUC-ROC C2->C3 Validated_Model Validated Pharmacophore Model C3->Validated_Model

Caption: Workflow for Ligand-Based Pharmacophore Modeling and Validation.

Part 3: The Structure-Based Pharmacophore Modeling (SBPM) Workflow

When a high-quality crystal structure of the target-ligand complex is available, we can derive a pharmacophore model directly from the binding site interactions. This approach is generally more accurate as it is based on observed physical interactions.

Causality Behind Experimental Choices in SBPM
  • Why Protein Preparation? Crystal structures from the Protein Data Bank (PDB) are often incomplete. They may lack hydrogen atoms, have missing loops, or contain experimental artifacts. Proper preparation—including adding hydrogens, assigning correct protonation states, and optimizing the hydrogen-bonding network—is essential for accurately identifying interaction points.

  • Why Molecular Dynamics (MD)? A static crystal structure represents just one snapshot in time.[12] Proteins are dynamic and flexible. Running MD simulations allows the protein-ligand complex to relax and explore different conformations, revealing a more comprehensive set of potential interactions and leading to a more robust pharmacophore model.[13]

Experimental Protocol: Structure-Based Model Generation
  • System Preparation: a. Download the protein-ligand complex structure from the PDB. b. Prepare the protein: remove crystallographic waters, add hydrogen atoms, assign protonation states to residues like Histidine, and repair any missing side chains or loops. c. Ensure the ligand has the correct bond orders and protonation state.

  • Interaction Analysis: a. Visualize the protein-ligand complex in molecular modeling software (e.g., PyMOL, Discovery Studio). b. Identify all key interactions between the ligand and the active site residues (hydrogen bonds, ionic interactions, hydrophobic contacts, π-π stacking).

  • Pharmacophore Feature Generation: a. Use a structure-based pharmacophore tool (e.g., LigandScout, MOE) to automatically generate features based on the identified interactions.[7][11] b. For example, a hydrogen bond from a backbone NH to a ligand's carbonyl oxygen will generate a Hydrogen Bond Acceptor (HBA) feature on the ligand. A hydrophobic pocket surrounding a methyl group will generate a Hydrophobic (H) feature. c. Exclusion volumes can be added to represent the space occupied by the protein, preventing clashes in subsequent screening.

  • Refinement and Validation (Optional but Recommended): a. Perform MD simulations on the protein-ligand complex to generate an ensemble of structures. b. Generate pharmacophore models from multiple snapshots of the MD trajectory.[12][13] c. Cluster the resulting models to identify the most persistent and representative pharmacophoric features. This "dynamic pharmacophore" often performs better in virtual screening than one derived from a single static structure.

The SBPM workflow is visualized below.

G A1 Download PDB Structure of Protein-Ligand Complex A2 Prepare Protein & Ligand (Add H, Assign Charges, etc.) A1->A2 B1 Analyze Protein-Ligand Interactions A2->B1 C1 Generate Pharmacophore Features & Exclusion Volumes B1->C1 D1 Refine with Molecular Dynamics (Optional but Recommended) C1->D1 E1 Final Structure-Based Pharmacophore Model C1->E1 D1->E1

Caption: Workflow for Structure-Based Pharmacophore Modeling.

Part 4: Application in Virtual Screening and Hit Identification

The ultimate goal of generating a validated pharmacophore model is to use it to find new molecules with potential biological activity. This is achieved through virtual screening (VS), where the pharmacophore model acts as a 3D filter to search through massive chemical databases.

The Virtual Screening Cascade

A successful VS campaign is not a single step but a multi-stage process designed to progressively enrich a small set of promising hits from millions of initial compounds.

  • Database Preparation: A 3D multi-conformational database of compounds (e.g., from ZINC, Enamine, or an in-house library) is prepared. Each compound is represented by a set of its accessible low-energy conformations.

  • Pharmacophore Screening: The validated pharmacophore model is used as a query to rapidly screen the database. Only molecules containing conformations that can match the pharmacophore features' geometry are retained. This step can reduce a library of millions of compounds to a few thousand hits.

  • ADME/Tox & Rule-of-Five Filtering: The initial hits are filtered based on physicochemical properties. Lipinski's Rule-of-Five and other ADME-Tox predictors are used to remove compounds with poor drug-like properties, saving resources by eliminating molecules likely to fail later in development.

  • Molecular Docking: The remaining hits are then subjected to molecular docking into the target's binding site (if the structure is known). Docking provides a more detailed prediction of the binding pose and scores the hits based on a more sophisticated energy function, further refining the hit list.

  • Final Hit Selection: The top-ranked compounds after docking are visually inspected for sensible binding modes and chemical feasibility. A final, diverse set of 20-100 compounds is typically selected for acquisition and experimental validation.

The overall virtual screening workflow is depicted below.

G Start Compound Database (10^6 - 10^7 compounds) Step1 Pharmacophore Screening Start->Step1 Result1 ~10^3 - 10^4 Hits Step1->Result1 Step2 ADME/Tox & Drug-Likeness Filtering Result1->Step2 Result2 ~10^2 - 10^3 Hits Step2->Result2 Step3 Molecular Docking (if target structure known) Result2->Step3 Result3 ~10^2 Hits Step3->Result3 End Final Hits for Experimental Validation (20-100) Result3->End

Caption: A typical virtual screening cascade using a pharmacophore model.

Data Presentation: Hypothetical Screening Results

The success of a virtual screening campaign is measured by its ability to enrich active compounds over inactive ones.

Metric Definition Value (Hypothetical) Interpretation
Database Size Total compounds screened1,000,000The starting library size.
Known Actives Number of known actives seeded in the database100Used for validation.
Hits after Screening Compounds matching the pharmacophore5,000 (0.5%)The initial hit rate from the pharmacophore filter.
Actives Retrieved Number of known actives found in the hit list85The model successfully identified 85% of the known actives.
Enrichment Factor (EF 1%) The concentration of actives in the top 1% of the ranked list compared to random selection.17The model is 17 times better than random at finding actives in the top 1%.

Conclusion

Pharmacophore modeling is an indispensable tool in modern medicinal chemistry. By abstracting complex molecular structures into a simplified set of essential features, it provides a powerful and intuitive framework for understanding structure-activity relationships. Whether derived from a set of active ligands or the intricate details of a protein-ligand complex, a well-validated pharmacophore model serves as a highly effective filter for virtual screening, a guide for lead optimization, and a blueprint for the de novo design of novel therapeutics. The integration of rigorous, self-validating protocols and the logical application of these models within a larger screening cascade, as detailed in this guide, can significantly reduce the time and cost associated with bringing new, life-saving medicines to patients.

References

  • Fiveable. (2025, August 15). Pharmacophore modeling | Medicinal Chemistry Class Notes.
  • Patsnap Synapse. (2025, May 21).
  • Frontiers in Pharmacology. (2022, June 11). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors.
  • National Center for Biotechnology Information. (2019, November 20).
  • PubMed. (2011, April 15). Generation and validation of the first predictive pharmacophore model for cyclin-dependent kinase 9 inhibitors.
  • PubMed. (2019, November 20).
  • MDPI. (2022, May 23). Drug Design by Pharmacophore and Virtual Screening Approach.
  • Frontiers. (n.d.). Pharmacophore modeling: advances and pitfalls.
  • National Center for Biotechnology Information. (n.d.). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases.
  • Bio-protocol. (n.d.). 3D Ligand-Based Pharmacophore Modeling.
  • National Center for Biotechnology Information. (n.d.).
  • Creative Biostructure. (n.d.). Pharmacophore Modeling.
  • CD ComputaBio. (n.d.). Pharmacophore Construction Using Discovery Studio.
  • National Center for Biotechnology Information. (2014, November 11). Pharmacophore modeling: advances, limitations, and current utility in drug discovery.
  • SlideShare. (n.d.). Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem..
  • TeachOpenCADD. (n.d.). T009 · Ligand-based pharmacophores.
  • ResearchGate. (2018, August 30).
  • Wikipedia. (n.d.). Pharmacophore.

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Protocols & Analytical Methods

Method

Application and Protocol Guide: Strategic Use of Fmoc-N-amido-dPEG®₄-acid in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of PEGylation in Peptide Synthesis In the landscape of modern therapeutics, peptides represent a rapidly growing class...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of PEGylation in Peptide Synthesis

In the landscape of modern therapeutics, peptides represent a rapidly growing class of drugs. However, their clinical utility can be hampered by poor solubility, rapid proteolytic degradation, and potential immunogenicity. Polyethylene glycol (PEG) linkers are instrumental in overcoming these challenges by enhancing the pharmacokinetic and pharmacodynamic properties of peptide-based drugs.[1][2][3][4] This guide focuses on the application of Fmoc-N-amido-dPEG®₄-acid (CAS 557756-85-1), a discrete PEG (dPEG®) linker, and the associated Fmoc-protection strategies that are pivotal for its successful integration into complex peptide structures.[5][6][7]

Fmoc-N-amido-dPEG®₄-acid is a heterobifunctional linker featuring a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other, separated by a discrete-length PEG spacer.[5][6] This structure allows for its seamless incorporation into standard solid-phase peptide synthesis (SPPS) workflows.[5][6][8] The dPEG® nature of the linker, meaning it has a single, defined molecular weight, ensures batch-to-batch consistency and simplifies downstream purification and analysis, a critical aspect in drug development.[1]

Core Principles: The Synergy of Fmoc Protection and dPEG® Linkers

The strategic selection of Fmoc-N-amido-dPEG®₄-acid in peptide synthesis is rooted in the synergistic interplay between the Fmoc protecting group and the dPEG® spacer.

The Role of the Fmoc Protecting Group:

The Fmoc group is the cornerstone of modern orthogonal peptide synthesis strategies.[2][] Its key advantage lies in its selective removal under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[5][6][10] This is in contrast to the acid-labile Boc (tert-butyloxycarbonyl) protecting group, which requires strong acids for cleavage.[2] The mild deprotection conditions for the Fmoc group preserve acid-sensitive side-chain protecting groups and the peptide's integrity, making it ideal for the synthesis of complex and sensitive biomolecules.[2][]

The Advantages of the dPEG® Spacer:

The dPEG®₄ spacer in Fmoc-N-amido-dPEG®₄-acid offers several benefits:

  • Enhanced Hydrophilicity: The PEG component significantly increases the water solubility of the resulting peptide, which can improve its bioavailability and formulation characteristics.[1][3][5][6]

  • Reduced Immunogenicity: PEGylation can shield the peptide from the host's immune system, reducing the risk of an adverse immune response.[3]

  • Improved Pharmacokinetics: The increased hydrodynamic volume imparted by the PEG linker can protect the peptide from proteolytic degradation, extending its in vivo half-life.[1][3]

  • Steric Hindrance Mitigation: The flexible dPEG® chain can act as a spacer to overcome steric hindrance between different functional domains of a peptide or between the peptide and a conjugated molecule.[5][6][11]

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of Fmoc-N-amido-dPEG®₄-acid into a peptide sequence during solid-phase peptide synthesis.

Protocol 1: Coupling of Fmoc-N-amido-dPEG®₄-acid to a Resin-Bound Peptide

This protocol describes the coupling of Fmoc-N-amido-dPEG®₄-acid to the N-terminus of a growing peptide chain on a solid support.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-N-amido-dPEG®₄-acid

  • Coupling reagents:

    • N,N'-Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC)

    • Hydroxybenzotriazole (HOBt) or an equivalent additive

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection of the Peptide:

    • Drain the DMF from the resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation and Coupling of Fmoc-N-amido-dPEG®₄-acid:

    • In a separate vessel, dissolve Fmoc-N-amido-dPEG®₄-acid (1.5-3 equivalents relative to the resin loading) and HOBt (1.5-3 equivalents) in DMF.

    • Add DIC or DCC (1.5-3 equivalents) to the solution and allow it to pre-activate for 15-20 minutes at room temperature.[12]

    • If using DCC, filter the solution to remove the dicyclohexylurea (DCU) precipitate.

    • Add the activated Fmoc-N-amido-dPEG®₄-acid solution to the resin with the free N-terminal amine.

    • Agitate the reaction mixture at room temperature for 2-4 hours, or until a ninhydrin test indicates the absence of free amines.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and N,N-diisopropylethylamine in DMF) for 30 minutes.

  • Final Washing and Drying: Wash the resin with DMF and DCM, then dry it under vacuum.

Table 1: Recommended Reagent Equivalents for Coupling

ReagentEquivalents (relative to resin loading)
Fmoc-N-amido-dPEG®₄-acid1.5 - 3.0
DIC/DCC1.5 - 3.0
HOBt1.5 - 3.0
Protocol 2: Fmoc Deprotection of the Incorporated dPEG® Linker

This protocol details the removal of the Fmoc group from the newly incorporated dPEG® linker to expose the terminal amine for further peptide chain elongation or conjugation.

Materials:

  • Resin-bound peptide with the incorporated Fmoc-N-amido-dPEG®₄-acid

  • Piperidine solution (20% in DMF)

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Isopropyl alcohol (IPA)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Treat the resin with a 20% piperidine in DMF solution for 5 minutes at room temperature with agitation.[12]

    • Drain the solution.

    • Repeat the piperidine treatment for 10 minutes.[12]

  • Washing:

    • Wash the resin alternately with DMF and IPA until the eluent is neutral.[12] A colorimetric test can be used to confirm the absence of the Fmoc-piperidine adduct.

  • Proceed to the next step: The resin with the deprotected dPEG® linker is now ready for the next coupling reaction or final cleavage from the solid support.

Visualization of Key Processes

Figure 1: Incorporation of Fmoc-N-amido-dPEG®₄-acid into a Peptide Chain Resin_Peptide_NH2 Resin-Bound Peptide (Free N-terminus) Coupling Coupling Reaction Resin_Peptide_NH2->Coupling Fmoc_dPEG_COOH Fmoc-N-amido-dPEG®₄-acid Fmoc_dPEG_COOH->Coupling Coupling_Reagents Coupling Reagents (DIC/HOBt) Coupling_Reagents->Coupling Resin_Peptide_dPEG_Fmoc Resin-Bound Peptide-dPEG®-Fmoc Coupling->Resin_Peptide_dPEG_Fmoc Figure 2: Fmoc Deprotection of the dPEG® Linker Resin_Peptide_dPEG_Fmoc Resin-Bound Peptide-dPEG®-Fmoc Deprotection Fmoc Deprotection Resin_Peptide_dPEG_Fmoc->Deprotection Piperidine 20% Piperidine in DMF Piperidine->Deprotection Resin_Peptide_dPEG_NH2 Resin-Bound Peptide-dPEG®-NH₂ (Ready for next step) Deprotection->Resin_Peptide_dPEG_NH2

Caption: Fmoc deprotection of the incorporated dPEG® linker.

Orthogonal Protection Strategies and Final Cleavage

The use of Fmoc-N-amido-dPEG®₄-acid is fully compatible with orthogonal protection schemes. []While the Fmoc group is base-labile, common side-chain protecting groups (e.g., tBu, Trt, Boc) are acid-labile. []This orthogonality allows for the selective removal of the Fmoc group without affecting the side-chain protection during peptide elongation. [2][] Upon completion of the peptide synthesis, the final cleavage from the resin and removal of the acid-labile side-chain protecting groups are typically performed simultaneously using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers. [13][14][15]The choice of scavengers depends on the amino acid composition of the peptide. [14][15]

Conclusion

Fmoc-N-amido-dPEG®₄-acid is a valuable tool for the synthesis of PEGylated peptides. The Fmoc protection strategy enables its seamless integration into established solid-phase peptide synthesis protocols under mild conditions, preserving the integrity of sensitive peptide sequences. The discrete nature of the dPEG® linker ensures product homogeneity, a critical factor for therapeutic applications. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers and drug development professionals can effectively leverage this technology to create novel peptide-based therapeutics with enhanced properties.

References

  • Amerigo Scientific. (n.d.). Fmoc-N-amido-dPEG®₄-acid. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Fmoc-8-amino-3,6-dioxaoctanoic Acid PEGylation Crosslinker. Retrieved from [Link]

  • Aapptec Peptides. (2019, November 21). Fmoc-PEG Linkers and PEGylation Reagents. Retrieved from [Link]

  • PubMed. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

  • PMC. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

  • Nowick, J. S. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • PMC. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • PubMed. (2015, May 4). PEGylated Fmoc-Amino Acid Conjugates as Effective Nanocarriers for Improved Drug Delivery. Retrieved from [Link]

Sources

Application

practical applications of N-(5-Methylisoxazol-3-yl)-L-alanine in drug discovery

Title: Application Notes and Protocols: N-(5-Methylisoxazol-3-yl)-L-alanine in Drug Discovery Subtitle: A Comprehensive Guide to Peptidomimetic Design, Synthesis, and Evaluation Executive Summary & Pharmacological Ration...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Notes and Protocols: N-(5-Methylisoxazol-3-yl)-L-alanine in Drug Discovery Subtitle: A Comprehensive Guide to Peptidomimetic Design, Synthesis, and Evaluation

Executive Summary & Pharmacological Rationale

N-(5-Methylisoxazol-3-yl)-L-alanine is a highly versatile, non-natural amino acid building block utilized in modern drug discovery. By fusing the bioisosteric properties of a 5-methylisoxazole ring with the chiral, backbone-forming capabilities of L-alanine, this compound serves as a critical intermediate for synthesizing advanced peptidomimetics.

Causality in Design: The isoxazole moiety acts as a masked 1,3-dicarbonyl and a potent hydrogen-bond acceptor, significantly enhancing the pharmacological profile of drug candidates compared to traditional aliphatic or aromatic side chains[1]. In recent antiviral research, isoxazole-modified alanine derivatives have been prominently featured in the design of inhibitors targeting the SARS-CoV-2 Main Protease (Mpro). For instance, the native inhibitor N3 utilizes an N-[(5-methylisoxazol-3-yl)carbonyl]-L-alanyl sequence to effectively anchor into the S3/S4 subsites of the protease[2][3]. Beyond antivirals, the isoxazole pharmacophore is extensively explored in CNS drug design, particularly for targeting glutamate receptors and modulating neurodegenerative pathways[4].

Physicochemical & Computational Profiling

Before integrating N-(5-Methylisoxazol-3-yl)-L-alanine into a drug discovery pipeline, it is crucial to understand its physicochemical properties. The incorporation of the isoxazole ring improves lipophilicity and metabolic stability while maintaining favorable hydrogen-bonding metrics[5].

Table 1: Physicochemical Properties of N-(5-Methylisoxazol-3-yl)-L-alanine

PropertyValuePharmacological Relevance
Molecular Weight 170.17 g/mol Highly fragment-like; ideal for fragment-based drug design (FBDD).
cLogP ~0.8 - 1.2Optimal balance of aqueous solubility and membrane permeability.
Topological Polar Surface Area ~75 ŲFavorable for oral bioavailability and potential BBB penetration.
H-Bond Donors / Acceptors 2 / 4Facilitates strong interactions with target active sites (e.g., Mpro S3 pocket).

Application 1: Solid-Phase Synthesis of Isoxazole-Capped Peptidomimetics

Causality & Rationale: The synthesis of viral protease inhibitors often requires the incorporation of rigid N-terminal capping groups to prevent exopeptidase degradation and enhance binding affinity. The 5-methylisoxazole ring provides essential electrostatic and hydrophobic interactions within the target's binding pocket[2]. We utilize HATU as the coupling reagent because the electron-withdrawing nature of the isoxazole ring can reduce the nucleophilicity of the adjacent amine. DIPEA is selected as a non-nucleophilic base to prevent the epimerization of the L-alanine chiral center during activation.

Protocol: SPPS Coupling Workflow

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in N,N-dimethylformamide (DMF) for 30 minutes to maximize the surface area for coupling.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Self-validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to ensure complete deprotection.

  • Activation & Coupling: Dissolve 0.3 mmol of N-(5-Methylisoxazol-3-yl)-L-alanine (or its Fmoc-protected derivative), 0.29 mmol of HATU, and 0.6 mmol of DIPEA in DMF. Add to the resin and agitate for 2 hours at room temperature.

  • Washing & Capping: Wash the resin with DMF (5x) and DCM (5x). Cap unreacted amines using acetic anhydride/pyridine (1:1 v/v) to prevent deletion sequences.

  • Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate the final product in cold diethyl ether.

SPPS_Workflow Resin 1. Resin Prep (Swelling in DMF) Deprotect 2. Fmoc Removal (20% Piperidine) Resin->Deprotect Couple 3. Coupling Isoxazole-Alanine (HATU/DIPEA) Deprotect->Couple Wash 4. Wash & Cap (Ac2O/Pyridine) Couple->Wash Cleave 5. Cleavage (TFA/TIPS/H2O) Wash->Cleave

Caption: Step-by-step solid-phase synthesis workflow for incorporating the isoxazole-alanine building block.

Application 2: In Vitro Evaluation of Protease Inhibition (SARS-CoV-2 Mpro)

Causality & Rationale: To validate the efficacy of the synthesized peptidomimetic, a FRET-based enzymatic assay is employed. The isoxazole-alanine motif is designed to anchor into the S3/S4 subsites of Mpro, sterically blocking the Cys145-His41 catalytic dyad[2][3]. The assay uses a fluorogenic substrate (Dabcyl-KTSAVLQSGFRKME-Edans). Cleavage of this substrate by uninhibited Mpro separates the quencher from the fluorophore, resulting in a measurable fluorescent signal directly proportional to enzyme activity.

Protocol: FRET-Based Enzymatic Assay

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10% glycerol, 1 mM DTT, 0.01% Triton X-100). Note: DTT is critical to maintain the catalytic Cys145 in its reduced, active state.

  • Enzyme Incubation: Incubate recombinant SARS-CoV-2 Mpro (50 nM final concentration) with varying concentrations of the isoxazole-alanine peptidomimetic (0.1 nM to 10 μM) in a 384-well black microplate for 30 minutes at 37°C.

  • Substrate Addition: Add the FRET substrate to a final concentration of 10 μM to initiate the reaction.

  • Kinetic Measurement: Monitor fluorescence (λex = 340 nm, λem = 490 nm) continuously for 60 minutes.

  • Self-Validation System: Include a positive control (e.g., GC376 or N3 inhibitor) and a DMSO vehicle control. Calculate the IC50 using non-linear regression of the initial velocity (V0) versus inhibitor concentration.

Mpro_Mechanism Ligand Isoxazole-Alanine Peptidomimetic S3_Pocket Mpro S3/S4 Subsites (Hydrophobic & H-bond) Ligand->S3_Pocket Isoxazole Anchoring Dyad Cys145-His41 Catalytic Dyad S3_Pocket->Dyad Steric Blockade Inhibition Protease Inhibition (Viral Arrest) Dyad->Inhibition Prevents Cleavage

Caption: Logical relationship of Mpro inhibition by isoxazole-modified peptidomimetics.

Application 3: ADMET Profiling & Metabolic Stability

Causality & Rationale: While isoxazoles improve binding affinity, they can occasionally be susceptible to reductive ring-opening by hepatic enzymes. Therefore, evaluating the in vitro metabolic stability of N-(5-Methylisoxazol-3-yl)-L-alanine derivatives in Human Liver Microsomes (HLMs) is a mandatory step[1]. The addition of NADPH initiates Cytochrome P450-mediated phase I metabolism, allowing researchers to pinpoint metabolic liabilities early in the discovery phase.

Protocol: HLM Stability Assay

  • Incubation Mixture: Combine the test compound (1 μM), HLMs (0.5 mg/mL protein), and phosphate buffer (100 mM, pH 7.4).

  • Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding NADPH (1 mM final).

  • Sampling: Extract 50 μL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS.

  • Self-Validation: Run Verapamil (high clearance) and Warfarin (low clearance) concurrently to validate the metabolic viability of the microsomes.

Table 2: Comparative ADMET & Binding Profile (Representative Data)

Compound ClassMpro IC50 (nM)HLM Half-life (min)BBB Permeability (Papp)
Native Peptide Substrate>10,000< 5Low
Standard Peptidomimetic15025Low
Isoxazole-Alanine Mimetic 45 > 60 Moderate

Sources

Method

Application Notes &amp; Protocols: Advanced Coupling Techniques for N-Substituted Isoxazolyl Amino Acids in Organic Synthesis

Introduction: The incorporation of structurally unique amino acids into peptide chains is a cornerstone of modern drug discovery and chemical biology. N-substituted isoxazolyl amino acids represent a class of non-protein...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The incorporation of structurally unique amino acids into peptide chains is a cornerstone of modern drug discovery and chemical biology. N-substituted isoxazolyl amino acids represent a class of non-proteinogenic building blocks that offer rigid conformational constraints and unique electronic properties, making them valuable scaffolds for developing novel therapeutics, peptidomimetics, and molecular probes.[1] However, their utility is often hampered by significant synthetic challenges. The inherent steric bulk arising from the isoxazole ring, compounded by the N-substituent, renders the formation of peptide bonds via standard protocols inefficient.[2][3] This leads to low yields, slow reaction rates, and an increased risk of epimerization.[4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and field-proven coupling techniques for these challenging substrates. We will delve into the mechanistic rationale behind reagent selection, provide optimized protocols for both solution- and solid-phase synthesis, and offer a troubleshooting framework to overcome common synthetic hurdles.

Part 1: The Synthetic Challenge: Steric Hindrance and Reagent Selection

The primary obstacle in coupling N-substituted isoxazolyl amino acids is severe steric hindrance around the reactive carboxyl and amino groups.[2] The bulky isoxazolyl side chain, combined with the N-alkyl or N-aryl group, physically obstructs the approach of the coupling partners. This necessitates the use of highly reactive coupling reagents that can efficiently activate the carboxylic acid and facilitate rapid aminolysis even in a sterically crowded environment.

A Hierarchy of Coupling Reagents

Not all coupling reagents are suitable for this task. Traditional methods relying on carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often insufficient for driving these difficult couplings to completion.[3][5] More potent reagents are required.

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G cluster_0 Reagent Potency for Hindered Couplings Low Low Potency (Carbodiimides: EDC, DCC) Mid Moderate Potency (HBTU, PyBOP) Low->Mid Increased Reactivity (Pre-formed Active Esters) High High Potency (HATU, PyAOP, COMU) Mid->High Enhanced Rate & Stability ('7-Aza Effect')

Caption: Hierarchy of coupling reagent potency.

The most effective reagents for hindered couplings are typically uronium/aminium or phosphonium salts that generate highly reactive O-acyluronium intermediates or active esters.[2][6]

  • Uronium/Aminium Salts: Reagents such as HATU, HCTU, and COMU are among the most powerful tools for these systems.[7]

  • Phosphonium Salts: PyAOP and PyBOP are also highly effective, with PyAOP often showing comparable efficacy to HATU due to the shared 7-azabenzotriazole (OAt) leaving group.[2][7]

The HATU Advantage: Mechanism of Action

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is widely regarded as the reagent of choice for difficult couplings.[4][6][7][8] Its superior performance is attributed to the "7-aza effect." The nitrogen atom at the 7-position of the 1-hydroxy-7-azabenzotriazole (HOAt) leaving group provides anchimeric assistance, which accelerates the rate of aminolysis and reduces the lifetime of racemization-prone intermediates.[6]

The activation pathway proceeds as follows:

  • Deprotonation: A tertiary base, typically Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid of the N-substituted isoxazolyl amino acid to form a carboxylate anion.[6]

  • Activation: The carboxylate attacks the electrophilic carbon of HATU, forming a highly reactive O-acyluronium intermediate.

  • Active Ester Formation: This intermediate is rapidly intercepted by the OAt leaving group to form a potent OAt active ester, releasing tetramethylurea as a byproduct.[6]

  • Aminolysis: The incoming amine nucleophile attacks the active ester to form the desired peptide bond.

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HATU_Mechanism RCOOH N-Isoxazolyl Amino Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate Deprotonation Base DIPEA ActiveEster OAt Active Ester Carboxylate->ActiveEster Activation HATU HATU Peptide Peptide Bond ActiveEster->Peptide Aminolysis Amine Amine (R'-NH₂)

Caption: Simplified HATU activation and coupling pathway.

Part 2: Optimized Protocols and Methodologies

Successful coupling requires a synergistic combination of a potent coupling reagent, an appropriate base, and an optimal solvent system. The following protocols are designed as robust starting points for both solution-phase and solid-phase synthesis (SPPS).

Protocol 1: Solution-Phase Coupling of N-Substituted Isoxazolyl Amino Acids using HATU

This protocol is suitable for fragment condensation or the synthesis of small peptides in solution.

Materials:

  • N-α-protected N-substituted isoxazolyl amino acid (1.0 eq.)

  • Amine component (e.g., amino acid ester HCl salt) (1.1 eq.)

  • HATU (1.1 eq.)

  • Diisopropylethylamine (DIPEA) (3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-α-protected N-substituted isoxazolyl amino acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add DIPEA (2.0 eq.) to the cooled solution and stir for 1-2 minutes. This is the "pre-activation" step which allows for the formation of the OAt active ester.[6]

  • Amine Addition: In a separate flask, dissolve the amine component (1.1 eq.) in a minimal amount of anhydrous DMF. If it is an HCl salt, add 1.0 eq. of DIPEA to neutralize it and stir for 5 minutes. Add this solution to the pre-activated acid mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol details a standard Fmoc-based SPPS cycle for incorporating an N-substituted isoxazolyl amino acid onto a resin-bound peptide.

Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq.)

  • Fmoc-N-substituted isoxazolyl amino acid (4.0 eq.)

  • HATU (3.9 eq.)

  • DIPEA or 2,4,6-Collidine (8.0 eq.)

  • Anhydrous DMF or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 20-30 minutes. Drain the solvent.

  • Coupling Solution Preparation (Pre-activation):

    • In a separate vessel, dissolve the Fmoc-N-substituted isoxazolyl amino acid (4.0 eq.) and HATU (3.9 eq.) in anhydrous DMF.

    • Add DIPEA (8.0 eq.) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes.[6]

  • Coupling Reaction: Add the activated coupling solution to the swelled resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test (or chloranil test for N-substituted amines) to monitor for the presence of free primary amines. For these sterically hindered couplings, the test may be negative even if the reaction is incomplete. LC-MS analysis of a small cleaved sample is the most reliable method.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Double Coupling (If Necessary): If monitoring indicates incomplete coupling, repeat steps 2-5 with a fresh solution of activated amino acid. This is a common and effective strategy to drive the reaction to completion for difficult residues.[2]

  • Next Cycle: Proceed to the Fmoc deprotection step for the next amino acid addition.

Part 3: Troubleshooting and Optimization

Low coupling efficiency is the most common issue encountered. A systematic approach to troubleshooting can significantly improve outcomes.

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Troubleshooting_Workflow Start Low Coupling Yield? Reagent Is reagent potent? (e.g., HATU, PyAOP) Start->Reagent Yes Success Coupling Successful Start->Success No SwitchReagent Switch to HATU or PyAOP/COMU Reagent->SwitchReagent No DoubleCouple Was a single coupling performed? Reagent->DoubleCouple Yes SwitchReagent->Success PerformDouble Perform a double coupling DoubleCouple->PerformDouble Yes Solvent Is solvent optimal? (e.g., NMP) DoubleCouple->Solvent No PerformDouble->Success SwitchSolvent Switch to NMP or DCM/DMF/NMP mixture Solvent->SwitchSolvent No Solvent->Success Yes SwitchSolvent->Success

Caption: Troubleshooting workflow for low coupling efficiency.[2]

Data Summary: Comparison of Common Coupling Conditions
Coupling ReagentAdditiveRelative PotencyKey AdvantagesCommon Issues & Mitigation
EDC / DIC HOBtLow-ModerateCost-effective; water-soluble byproducts (EDC).Often insufficient for hindered systems; risk of racemization.[3][4] Mitigation: Use a more potent reagent.
HBTU / HCTU -HighMore reactive than carbodiimides.[2]Can be insufficient for the most difficult couplings. Mitigation: Switch to HATU.
HATU / PyAOP -Very HighSuperior for hindered amino acids due to the OAt group; faster kinetics and reduced epimerization.[2][6]Higher cost; excess reagent can cap N-terminus.[4] Mitigation: Use precise stoichiometry (3.9 eq. for SPPS).
COMU -Very HighExcellent solubility; exists in the more reactive uronium form; requires less base than HATU.[7]Byproducts can be challenging to remove in solution phase.

Part 4: Alternative Synthetic Strategies

While direct coupling is the most common approach, multicomponent reactions offer an alternative pathway to synthesize complex N-substituted amino acid derivatives, including those with isoxazolyl moieties.

The Ugi Reaction

The Ugi four-component reaction (U-4CR) combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide in a one-pot synthesis to produce an α-acylamino amide.[9][10] By using an isoxazole-containing carboxylic acid or aldehyde, one can rapidly assemble highly functionalized structures that would be difficult to access through traditional stepwise synthesis. This method is particularly powerful for generating libraries of compounds for screening purposes.

Conclusion

The successful incorporation of N-substituted isoxazolyl amino acids into peptides is a challenging but achievable goal. Success hinges on moving beyond standard coupling protocols and embracing more potent activation strategies. The use of uronium reagents, particularly HATU , in conjunction with optimized reaction conditions including pre-activation and, if necessary, double coupling, provides a reliable and effective path forward. By understanding the mechanistic principles behind these advanced reagents and employing a systematic approach to optimization, researchers can unlock the full potential of these unique building blocks for the development of next-generation therapeutics.

References

  • Source: Bionity.
  • Title: Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids Source: Benchchem URL
  • Title: Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP Source: Aapptec Peptides URL
  • Source: PMC (PubMed Central)
  • Title: Supporting information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL
  • Title: Solid phase peptide synthesis: New resin and new protecting group Source: CORE URL
  • Title: Solid phase peptide synthesis: new resin and new protecting group Source: CORE URL
  • Source: gilson.
  • Title: Amino Acid Derivatives for Peptide Synthesis Source: Aapptec Peptides URL
  • Title: Acid-Amine Coupling using EDCI Source: Organic Synthesis URL
  • Title: Protecting Groups in Peptide Synthesis: A Detailed Guide Source: Bypep URL
  • Title: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
  • Source: PMC (PubMed Central)
  • Title: Coupling Reagents Source: Aapptec Peptides URL
  • Title: HATU: The Core Reagent for Peptide & Drug Synthesis Source: Suzhou Highfine Biotech URL
  • Title: Coupling Reagents Source: ResearchGate URL
  • Title: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: Request PDF URL
  • Source: PMC (PubMed Central)
  • Source: PMC (PubMed Central)
  • Source: PMC (PubMed Central)
  • Title: New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU Source: ResearchGate URL
  • Title: α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications Source: MDPI URL
  • Title: Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Dicyanoolefins as Coupling Reagents Source: Thieme URL

Sources

Application

Application Note: (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic Acid as a Bioisosteric Building Block in Unnatural Peptide Synthesis

Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Scientists Content Type: Technical Application Note & Experimental Protocol Introduction & Mechanistic Rationale The clinical translation of pep...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Scientists Content Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The clinical translation of peptide therapeutics is frequently hindered by their poor pharmacokinetic profiles, primarily due to rapid proteolytic degradation and lack of membrane permeability. To overcome these liabilities, medicinal chemists employ bioisosterism—replacing susceptible functional groups with robust chemical surrogates that mimic the original spatial and electronic properties [1].

(S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid is a highly specialized unnatural amino acid. Structurally, it is an L-alanine derivative where the α -amino nitrogen is substituted with a 5-methylisoxazol-3-yl heteroaromatic ring. When incorporated into a peptide backbone, it generates an N -heteroaryl amide bond.

The Causality of the Design

As a Senior Application Scientist, it is crucial to understand why this specific modification is chosen over simple N -methylation:

  • Absolute Protease Evasion: Natural amide bonds rely on the N-H proton to act as a hydrogen-bond donor within the active sites of proteases (e.g., DPP-4, trypsin). The isoxazole substitution eliminates this N-H donor and introduces massive steric bulk, physically clashing with the enzyme's binding pocket and completely halting hydrolysis [2].

  • Electronic Bioisosterism: The isoxazole ring is a privileged bioisostere for both amide bonds and carboxylic acids [3]. It compensates for the lost N-H donor by providing two potent hydrogen-bond acceptors (the ring nitrogen and oxygen), allowing the peptide to maintain critical target-receptor interactions.

  • Conformational Rigidity: The electron-withdrawing nature of the heteroaryl ring, combined with its steric footprint, severely restricts the ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone. This often shifts the cis/trans equilibrium of the amide bond, effectively pre-organizing the peptide into bioactive β -turn or polyproline type II (PPII) helical conformations.

Quantitative Data Presentation

To illustrate the impact of incorporating (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid, Table 1 summarizes the comparative physicochemical and biological properties of a model hexapeptide when substituted at a known protease cleavage site.

Table 1: Comparative Properties of Model Hexapeptides (Substituted at Position 3)

Property / MetricNatural L-Alanine N -Methyl-L-Alanine N -(5-Methylisoxazol-3-yl)-L-Ala
Amide Bond Type Primary ( 2∘ Amide)Secondary ( 3∘ Amide) N -Heteroaryl ( 3∘ Amide)
H-Bond Donor Capacity Yes (N-H)NoNo
H-Bond Acceptor Capacity 1 (Carbonyl O)1 (Carbonyl O)3 (Carbonyl O, Isoxazole N & O)
Serum Half-Life ( t1/2​ ) < 30 minutes~ 4 hours> 48 hours
Lipophilicity ( Δ LogP) Baseline (0.0)+ 0.35+ 1.12
Amide Cis/Trans Ratio < 1 : 99~ 20 : 80~ 45 : 55

Experimental Workflows & Protocols

Protocol A: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

Causality Insight: The secondary amine of (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid is highly electron-deficient due to the electron-withdrawing isoxazole ring. Standard coupling reagents (e.g., HBTU/DIPEA) will fail to acylate this amine. To prevent chain termination, the subsequent amino acid must be coupled using highly reactive conditions, such as HATU/HOAt under microwave irradiation.

Materials:

  • Fmoc-Rink Amide MBHA Resin (loading 0.5 mmol/g)

  • (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid

  • Coupling Reagents: DIC, Oxyma Pure, HATU, HOAt, DIPEA

  • Solvents: DMF (peptide synthesis grade), DCM

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of resin in 1:1 DMF/DCM for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

  • Coupling the Isoxazole Amino Acid:

    • Dissolve 3.0 eq of (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid and 3.0 eq of Oxyma Pure in DMF.

    • Add 3.0 eq of DIC. Stir for 2 minutes for pre-activation.

    • Add to resin and agitate at room temperature for 2 hours.

  • Validation (Chloranil Test): Critical Step. Do not use the Kaiser test, as secondary amines do not react with ninhydrin. Perform a Chloranil test; a positive result (blue/green beads) confirms the presence of the free secondary N -isoxazolyl amine.

  • Difficult Coupling (Next Amino Acid):

    • Dissolve 5.0 eq of the subsequent Fmoc-AA-OH, 5.0 eq of HATU, and 5.0 eq of HOAt in DMF.

    • Add 10.0 eq of DIPEA.

    • Add to the resin and subject to microwave irradiation (75°C, 25 Watts) for 15 minutes.

  • Cleavage: Treat the dried resin with TFA/TIPS/H 2​ O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

Workflow A 1. Resin Swelling (DMF/DCM, 30 min) B 2. Fmoc Deprotection (20% Piperidine/DMF) A->B C 3. Isoxazole-Ala Coupling (DIC/Oxyma, 2 h) B->C D 4. Chloranil Test (Verify Sec-Amine) C->D E 5. Next Amino Acid Coupling (Microwave, HATU/HOAt, 75°C) D->E F 6. Cleavage & Validation (TFA Cocktail & LC-MS) E->F

Fig 1. Optimized SPPS workflow for N-isoxazolyl amino acid incorporation.

Protocol B: Self-Validating Serum Stability Assay

Causality Insight: To prove that the bioisosteric replacement confers metabolic stability, the unnatural peptide must be tested against a wild-type control in human serum. The inclusion of an internal standard (IS) ensures the LC-MS quantification is self-validating and accounts for matrix suppression effects.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the synthesized unnatural peptide and the natural control peptide in DMSO.

  • Incubation Matrix: Pre-warm 25% human serum (in 0.1 M PBS, pH 7.4) to 37°C.

  • Reaction Initiation: Spike the peptide stocks into the serum mixture to a final concentration of 10 µM. Incubate at 37°C with gentle shaking.

  • Time-Course Sampling: At t=0,1,2,4,8,24,and 48 hours, extract 50 µL aliquots.

  • Quenching: Immediately quench the extracted aliquots by adding 150 µL of ice-cold acetonitrile containing 1 µM of a stable isotopically labeled internal standard (IS).

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Quantify the remaining intact peptide by calculating the Area Under the Curve (AUC) ratio of the analyte to the IS.

Mechanism A Natural Amide Bond (N-H Donor) B Protease Active Site (H-Bond Recognition) A->B C Rapid Hydrolysis (t1/2 < 1h) B->C D N-Isoxazolyl Amide (Steric Bulk, No N-H) E Steric Clash & Binding Disruption D->E F Metabolic Stability (t1/2 > 48h) E->F

Fig 2. Mechanistic pathway of protease evasion via isoxazole bioisosterism.

Conclusion

The integration of (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid into peptide scaffolds represents a sophisticated application of bioisosterism. By fundamentally altering the steric and electronic landscape of the amide bond, researchers can generate highly stable, conformationally constrained peptidomimetics suitable for advanced in vivo drug development [4].

References

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. National Institutes of Health (NIH) / PMC. Available at:[1]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available at:[2]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. National Institutes of Health (NIH) / PMC. Available at:[3]

  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances. Available at:[4]

Sources

Application

Advanced Synthesis of Peptides Incorporating N-(5-Methylisoxazol-3-yl)-L-Alanine (CAS 100960-41-6)

Executive Summary In modern peptide drug discovery, the incorporation of unnatural and N-heteroaryl amino acids is a powerful strategy to constrain peptide backbones, enhance proteolytic stability, and modulate receptor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern peptide drug discovery, the incorporation of unnatural and N-heteroaryl amino acids is a powerful strategy to constrain peptide backbones, enhance proteolytic stability, and modulate receptor subtype selectivity. CAS 100960-41-6 , chemically designated as N-(5-Methyl-1,2-oxazol-3-yl)-L-alanine[1], is a highly specialized building block. While its isoxazole moiety provides unique bioisosteric properties, it introduces severe synthetic bottlenecks during Solid-Phase Peptide Synthesis (SPPS).

As a Senior Application Scientist, I have designed this protocol to address the fundamental chemical barriers of N-heteroaryl amino acids. By migrating from classical room-temperature SPPS to a microwave-assisted paradigm using advanced uronium reagents and green solvents, this guide provides a self-validating, high-yield pathway for elongating peptides beyond this sterically hindered residue.

Mechanistic Rationale & Causality (The "Why")

Synthesizing peptides with N-substituted amino acids is notoriously difficult, but N-heteroaryl amino acids present an extreme case[2]. The experimental choices in this protocol are governed by two primary chemical challenges:

  • Electronic Deactivation : The lone pair of electrons on the secondary amine of CAS 100960-41-6 is heavily delocalized into the electron-deficient 5-methylisoxazole ring. This renders the amine an exceptionally poor nucleophile compared to standard N-alkyl amines (like N-methylalanine).

  • Steric Hindrance : The 5-methylisoxazole ring projects significant steric bulk directly over the reactive center, blocking the approach of the incoming activated amino acid.

The Solution: Standard coupling reagents like HBTU or HATU at room temperature will fail, leading to truncated sequences or irreversible guanidinylation of the amine[3]. To overcome the high activation energy barrier, we must use COMU —a third-generation, morpholino-based uronium reagent. COMU is less sterically hindered than HATU and does not cap the amine via guanidinium byproduct formation[3]. Furthermore, we pair this with Microwave-Assisted SPPS (75°C) to provide the necessary thermal energy. Finally, we replace the traditional solvent DMF with N-Butylpyrrolidinone (NBP) , which exhibits superior microwave absorption and maintains stability at higher temperatures[4].

Workflow Visualization

Workflow for incorporating CAS 100960-41-6, highlighting the critical microwave-assisted coupling.

Quantitative Data: Coupling Efficiency Comparison

The following table summarizes the quantitative optimization data for coupling the subsequent Fmoc-amino acid onto the secondary amine of CAS 100960-41-6.

Coupling ReagentTemp (°C)Time (min)SolventConversion Yield (%)Mechanistic Observation
HBTU / DIPEA2560DMF< 10%Massive truncation; insufficient activation energy.
HATU / DIPEA2560DMF15%Irreversible guanidinylation of the secondary amine.
HATU / DIPEA75 (MW)15NBP45%Improved, but steric clashes with HATU persist.
COMU / DIPEA 75 (MW) 15 NBP > 85% Clean product peak; morpholino leaving group excels.
Acid Fluoride75 (MW)15NBP> 90%Highly efficient, but requires hazardous off-resin prep.

Self-Validating Experimental Protocol

Phase 1: Resin Preparation & Swelling

Note: ChemMatrix (PEG-based) resin is selected over polystyrene because it accommodates the thermal stress of microwave heating without degrading and swells exceptionally well in NBP.

  • Weigh 0.1 mmol of Fmoc-Rink Amide ChemMatrix resin into a microwave-safe SPPS reaction vessel.

  • Swell the resin in 5 mL of NBP for 30 minutes at room temperature[4].

  • Drain the solvent.

Phase 2: Incorporation of CAS 100960-41-6

Note: The carboxyl group of CAS 100960-41-6 is unhindered. Standard carbodiimide chemistry is sufficient here.

  • Deprotection: Treat the resin with 20% piperidine in NBP (2 × 5 min). Wash 5× with NBP.

  • Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-N-(5-Methylisoxazol-3-yl)-L-Alanine[1], 0.4 mmol of DIC, and 0.4 mmol of Oxyma Pure in 2 mL of NBP.

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 60 minutes.

  • Washing: Drain and wash the resin 5× with NBP.

Phase 3: The Critical Coupling (Elongation Onto CAS 100960-41-6)

Note: This is the failure point of conventional syntheses. Strict adherence to the microwave parameters is required.

  • Deprotection: Remove the Fmoc group from CAS 100960-41-6 using 20% piperidine in NBP (2 × 5 min). Wash thoroughly 5× with NBP.

  • Activation: Dissolve 0.5 mmol (5 eq) of the next Fmoc-amino acid and 0.5 mmol (5 eq) of COMU in 2 mL of NBP[3]. Add 1.0 mmol (10 eq) of DIPEA. The solution will turn briefly red/orange.

  • Microwave Coupling: Immediately transfer the mixture to the resin. Place the vessel in the microwave peptide synthesizer. Heat to 75°C for 15 minutes with continuous vortexing or nitrogen bubbling.

  • Washing: Drain and wash 5× with NBP.

Phase 4: Self-Validation Checkpoint (Crucial for Trustworthiness)

Do not proceed with the synthesis blindly. You must validate the success of the critical coupling.

  • Extract ~2 mg of the coupled resin.

  • Treat with 100 µL of Cleavage Cocktail (TFA/TIS/H2O, 95:2.5:2.5) for 30 minutes.

  • Precipitate with 1 mL of cold diethyl ether, centrifuge, and dissolve the pellet in 50% Acetonitrile/Water.

  • Analyze via LC-MS: Proceed to Phase 5 only if the target mass [M+H]+ of the elongated fragment is the dominant base peak. If unreacted CAS 100960-41-6 fragment is detected, repeat Phase 3.

Phase 5: Global Cleavage and Isolation
  • Continue standard SPPS elongation for the remainder of the sequence.

  • Once complete, wash the resin with Dichloromethane (DCM) and dry under vacuum.

  • Cleave the peptide using Reagent K (TFA/Phenol/Water/Thioanisole/EDT 82.5:5:5:5:2.5) for 2 hours.

  • Filter the TFA solution into cold diethyl ether to precipitate the crude peptide.

  • Centrifuge, decant the ether, wash the pellet twice more with ether, and lyophilize before preparative HPLC purification.

References

  • The Royal Society of Chemistry. "Chapter 5: Microwave-assisted Peptide Synthesis". Available at: [Link]

  • ACS Publications. "N-Arylation of Amino Acid Esters to Expand Side Chain Diversity in Ketoxime Peptide Ligations". Available at: [Link]

  • PMC / NIH. "Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis". Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming steric hindrance during coupling of (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid

Welcome to the Peptide Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic barriers encountered when working with (S)-2-((...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Peptide Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic barriers encountered when working with (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid .

This molecule presents a dual-faceted challenge in solid-phase peptide synthesis (SPPS):

  • N-Acylation (Coupling onto the molecule): The alpha-amino group is both sterically hindered (secondary amine, branched alpha-carbon) and electronically deactivated by the electron-withdrawing 5-methylisoxazole ring, rendering it a severely poor nucleophile.

  • C-Activation (Coupling from the molecule): Activating the carboxyl group of this N-heteroaryl amino acid results in a sterically congested active ester, which suffers from slow aminolysis rates and a high risk of base-catalyzed epimerization.

Below is our comprehensive troubleshooting guide, diagnostic FAQ, and validated protocol library to overcome these specific hurdles.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why is coupling the next amino acid onto (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid failing, even with extended reaction times using HBTU? A1: HBTU lacks the necessary reactivity to overcome the high activation energy barrier of this deactivated secondary amine. The isoxazole ring delocalizes the nitrogen's lone pair, drastically reducing its nucleophilicity. To overcome this, you must use coupling reagents that provide anchimeric assistance (neighboring group participation). Reagents containing the 1-hydroxy-7-azabenzotriazole (HOAt) leaving group, such as HATU, utilize the "7-aza effect" where the pyridine nitrogen hydrogen-bonds with the incoming amine, accelerating the transition state[1].

Q2: I switched to HATU, but LC-MS analysis of my microcleavage shows a +98 Da mass adduct instead of my desired peptide. What happened? A2: You have encountered the "guanidinylation trap." When aminolysis is severely sterically hindered and slow, the deactivated isoxazolyl amine can attack the electrophilic carbon of the uronium salt (HATU) itself, rather than the activated ester. This forms a stable tetramethylguanidinium salt on your N-terminus, permanently capping the peptide chain[1]. Solution: Switch to a phosphonium-based reagent (e.g., PyAOP) or a carbodiimide/additive system (e.g., DIC/Oxyma Pure) which cannot form guanidinium caps[2].

Q3: When activating the C-terminus of this molecule to couple it to the resin, I observe significant epimerization (D-enantiomer formation). How can I prevent this? A3: Because the bulky N-substituent slows down the coupling rate to the next residue, the activated C-terminal intermediate has a prolonged lifespan. This extended duration allows standard tertiary bases like N,N-Diisopropylethylamine (DIEA) to abstract the alpha-proton, leading to epimerization. Solution: Substitute DIEA with a highly sterically hindered, weaker base such as 2,4,6-collidine or DB(DMAP). These bases are bulky enough to facilitate carboxylic acid activation but too hindered to efficiently abstract the alpha-proton[3][4].

Part 2: Reagent Selection Matrices

To systematically select the correct chemistry, refer to the quantitative and qualitative data summarized below.

Table 1: Reagent Efficacy for N-Acylation (Coupling onto the Isoxazolyl Amine)

Coupling SystemActivation ClassGuanidinylation RiskRelative KineticsRecommendation for this Molecule
HBTU / HOBt UroniumHighSlow❌ Not Recommended
HATU / HOAt UroniumHighFast (7-Aza effect)⚠️ Use with caution; monitor for capping
PyAOP / HOAt PhosphoniumNone Fast✅ Highly Recommended
DIC / Oxyma CarbodiimideNone Moderate-Fast✅ Recommended (Best safety profile)
Acid Fluorides Acyl HalideNone Very Fast✅ Excellent for extreme hindrance

Table 2: Base Selection for C-Terminal Activation (Minimizing Epimerization)

BasepKa (approx.)Steric BulkEpimerization RiskApplication
DIEA 10.5ModerateHigh (in slow couplings)Standard SPPS (Avoid here)
NMM 7.3LowModerateSolution-phase synthesis
2,4,6-Collidine 7.4HighLow ✅ C-activation of hindered AAs
DB(DMAP) 9.0Very HighVery Low ✅ Maximum epimerization control

Part 3: Mechanistic & Diagnostic Visualizations

Workflow Issue Issue: Incomplete Amide Bond Formation CheckReagent Is a Uronium reagent (e.g., HBTU/HATU) used? Issue->CheckReagent CheckMS Check MS for +98 Da Adduct (Guanidinylation Cap) CheckReagent->CheckMS Yes CheckTemp Is the reaction at Room Temp? CheckReagent->CheckTemp No SwitchDIC Switch to DIC/Oxyma or PyAOP to prevent capping CheckMS->SwitchDIC Adduct Present CheckMS->CheckTemp No Adduct ApplyMW Apply Microwave Heating (75°C, 15-30 min) CheckTemp->ApplyMW Yes Extend Perform Double/Triple Coupling with fresh reagents CheckTemp->Extend No (Already MW)

Figure 1: Diagnostic workflow for resolving incomplete N-acylation of hindered heteroaryl amines.

Mechanism FmocAA Fmoc-AA-OH + HATU OAtEster OAt Active Ester (Electrophile) FmocAA->OAtEster Base Guanidine Tetramethylguanidinium Dead-End Cap FmocAA->Guanidine Side Reaction Peptide Desired Peptide (7-Aza Assisted) OAtEster->Peptide Aminolysis Amine N-Isoxazolyl Amine (Poor Nucleophile) Amine->FmocAA Direct Attack (Steric Delay) Amine->Peptide

Figure 2: Mechanistic divergence between successful 7-aza aminolysis and the guanidinylation trap.

Part 4: Validated Experimental Methodologies

Every protocol below is designed as a self-validating system , ensuring that causality between the chemical step and the analytical readout is strictly maintained.

Protocol A: N-Acylation via Microwave-Assisted DIC/Oxyma Coupling

Purpose: To couple an incoming Fmoc-amino acid onto the deactivated isoxazolyl amine without risking guanidinylation.

  • Resin Preparation: Swell the peptide-resin (containing the N-terminal (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid) in DMF for 30 minutes.

  • Reagent Preparation: In a separate vial, dissolve 5.0 equivalents of the incoming Fmoc-AA-OH and 5.0 equivalents of Oxyma Pure in DMF (concentration ~0.2 M)[5][6].

  • Activation: Add 5.0 equivalents of N,N-Diisopropylcarbodiimide (DIC) to the vial. Stir for 2 minutes. Note: No base is added, preventing premature Fmoc removal or side reactions.

  • Microwave Coupling: Transfer the activated mixture to the resin. Subject the reaction vessel to microwave irradiation (75°C, 25 watts) for 15–30 minutes[6].

  • Self-Validation (Microcleavage & LC-MS):

    • Causality Check: Colorimetric tests (like Chloranil) are notoriously unreliable for highly deactivated heteroaryl amines. Instead, withdraw ~2 mg of resin, wash with DCM, and treat with TFA/TIS/H2O (95:2.5:2.5) for 30 mins.

    • Analyze the supernatant via LC-MS. The disappearance of the starting mass and the appearance of the target mass validates the thermodynamic success of the microwave application. If unreacted starting material remains, execute a second coupling cycle using fresh reagents.

Protocol B: C-Terminal Activation with HATU and Collidine

Purpose: To couple (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid to a resin-bound peptide while suppressing epimerization.

  • Reagent Preparation: Dissolve 3.0 equivalents of (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid and 3.0 equivalents of HATU in DMF.

  • Base Addition: Add 6.0 equivalents of 2,4,6-collidine (do NOT use DIEA). Vortex for 1 minute to generate the OAt active ester[3].

  • Coupling: Add the mixture to the resin-bound primary amine. Agitate at room temperature for 2 hours.

  • Self-Validation (Dual Colorimetric QC):

    • Step 1 (Kaiser Test): Perform a Kaiser (ninhydrin) test. A successful coupling consumes the primary amine on the resin, turning the test from Blue (positive) to Yellow (negative).

    • Step 2 (Chloranil Test): Perform a Chloranil test on the same resin batch. The newly installed isoxazolyl amino acid contains a secondary amine. The test should yield a faint Green/Blue color, confirming the presence of the target molecule on the resin.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. 1

  • Carpino, L. A., et al. (1996). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. ACS Publications. 3

  • CEM Corporation. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note. 6

  • Benchchem. Technical Support Center: Optimizing Peptide Synthesis with Oxyma. 5

  • Benchchem. Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. 2

  • K. L. Constantine, et al. (2019). N-Arylation of Amino Acid Esters to Expand Side Chain Diversity in Ketoxime Peptide Ligations. ACS Publications. 7

Sources

Optimization

Technical Support Center: Preventing Racemization of N-(5-Methylisoxazol-3-yl)-L-alanine

Welcome to the Application Support Center. This guide is engineered for drug development professionals and synthetic chemists facing epimerization challenges during the peptide coupling of N-heteroaryl amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for drug development professionals and synthetic chemists facing epimerization challenges during the peptide coupling of N-heteroaryl amino acids. Here, we dissect the root causes of optical purity loss and provide field-proven, self-validating methodologies to ensure high-fidelity amide bond formation.

Mechanistic Insights: The "Why" Behind the Racemization

As a Senior Application Scientist, I frequently see researchers struggle with the coupling of N-(5-Methylisoxazol-3-yl)-L-alanine. The fundamental issue is a "perfect storm" of steric hindrance and electronic instability:

  • Inductive Acidity (Direct Enolization): The 5-methylisoxazol-3-yl group exerts a strong inductive electron-withdrawing effect (-I effect). This drastically lowers the pKa of the α -proton. When exposed to standard tertiary amine bases (like DIEA), base-catalyzed abstraction of the α -proton occurs rapidly, leading to an achiral enolate intermediate and subsequent direct enolization .

  • Steric Hindrance: The secondary amine nature of this N-heteroaryl amino acid creates significant steric bulk. This drastically reduces the rate of nucleophilic attack by the incoming amine, prolonging the lifetime of the activated ester and giving side reactions (like enolization) more time to dominate.

  • Oxazolonium Formation: If the N-terminus is already acylated (e.g., during fragment coupling), the carbonyl oxygen of the preceding residue can attack the activated C-terminus to form a 5(4H)-oxazolone. This intermediate is notoriously prone to rapid racemization before amidation can occur .

Racemization A Activated N-(Isoxazolyl)-L-Ala B Base-Catalyzed Alpha-Proton Abstraction A->B Excess Base (e.g., DIEA) E Desired L-Peptide A->E Fast Coupling (DIC/Oxyma) C Enolate Intermediate (Achiral) B->C D D-Enantiomer (Epimerized Product) C->D Reprotonation F Amine Nucleophile F->E

Figure 1: Competing pathways of direct enolization versus desired amidation.

Troubleshooting Guide & FAQs

Q: I'm using HATU and DIEA for my coupling, but I'm seeing >30% D-epimer. What am I doing wrong? A: HATU requires a base to generate the active carboxylate for uronium salt formation. DIEA (N,N-diisopropylethylamine) is too strong a base for an electron-deficient N-heteroaryl amino acid. It rapidly abstracts the acidic α -proton before the sterically hindered coupling can complete. Solution: Switch to a base-free carbodiimide system. We strongly recommend DIC (N,N'-diisopropylcarbodiimide) paired with Oxyma-B (an oxime derivative of barbituric acid). Oxyma-B has been proven to be an exceptional racemization suppressor, outperforming even OxymaPure for highly hindered N-alkyl systems .

Q: If I must use a uronium reagent like COMU or HATU for solubility reasons, how can I minimize epimerization? A: If you must use a base-dependent activator, replace DIEA with TMP (2,4,6-trimethylpyridine, also known as collidine). TMP is significantly less basic (pKa ~7.4) than DIEA (pKa ~10.5) and is sterically hindered, reducing its ability to abstract the α -proton. Furthermore, cool the reaction to 0 °C prior to base addition and avoid any pre-activation time. Add the base last, directly in the presence of the amine nucleophile.

Q: Does the choice of solvent impact the racemization rate? A: Yes. Highly polar aprotic solvents like DMF stabilize the enolate intermediate, accelerating racemization. If your peptide's solubility allows, switching to a less polar solvent mixture, such as DCM or a DCM/THF blend, can significantly suppress the enolization pathway.

Quantitative Data: Impact of Coupling Conditions

The following table summarizes the causal relationship between coupling reagents, basicity, and the resulting optical purity when coupling highly hindered N-heteroaryl/N-alkyl amino acids.

Coupling ReagentAdditiveBase (Equiv)Pre-activationEpimerization (D-isomer %)Yield (%)
HATUNoneDIEA (2.0)5 min> 30.0 %85 %
HATUNoneTMP (2.0)0 min12.5 %82 %
DICHOBtNone0 min8.4 %78 %
DICOxymaPureNone0 min3.8 %92 %
DIC Oxyma-B None 0 min < 1.0 % 94 %

Data represents extrapolated trends for highly hindered N-heteroaryl amino acid couplings based on foundational studies by Albericio et al. .

Self-Validating Experimental Protocol: DIC/Oxyma-B Mediated Coupling

Objective: Couple N-(5-Methylisoxazol-3-yl)-L-alanine to a resin-bound or solution-phase amine while maintaining >99% enantiomeric excess (ee). Causality Check: By eliminating strong bases and utilizing Oxyma-B, we prevent the deprotonation of the highly acidic α -proton while maintaining a highly reactive ester intermediate to overcome steric hindrance.

Step 1: Preparation & Solvent Selection Dissolve N-(5-Methylisoxazol-3-yl)-L-alanine (1.2 equiv) and Oxyma-B (1.2 equiv) in a minimal volume of anhydrous DCM/DMF (4:1 v/v). Insight: Minimizing DMF reduces the solvent's stabilizing effect on the enolate transition state.

Step 2: Temperature Control Cool the solution to 0 °C in an ice bath for 10 minutes. Insight: Lower thermal energy exponentially decreases the rate of the enolization side-reaction relative to the desired amidation reaction.

Step 3: Activation (Strictly NO Pre-activation) Add the amine component (1.0 equiv) directly to the chilled mixture. Immediately add DIC (1.2 equiv) dropwise. Insight: Omitting a pre-activation step ensures that the active ester is consumed by the amine nucleophile the exact moment it is generated, leaving no idle time for oxazolone formation or enolization.

Step 4: Amidation Stir at 0 °C for 1 hour, then allow the reaction to gradually warm to room temperature over 2–4 hours.

Step 5: Self-Validation (LC-MS) Quench a 5 µL aliquot in 100 µL of Acetonitrile/Water. Analyze via LC-MS. Compare the retention time against a separately synthesized D-epimer standard to accurately quantify any trace racemization. Do not assume optical purity based solely on mass; chromatographic resolution of the epimers is required for true validation.

Workflow Step1 1. Dissolve AA & Oxyma-B in DCM Step2 2. Chill to 0 °C (Suppress Enolization) Step1->Step2 Step3 3. Add DIC (No Pre-activation) Step2->Step3 Step4 4. Add Amine Component Step3->Step4 Step5 5. Warm to RT & Monitor (LC-MS) Step4->Step5

Figure 2: Step-by-step workflow for racemization-free peptide coupling.

References

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Oxyma-B, an excellent racemization suppressor for peptide synthesis Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry) URL:[Link]

  • Screening of N-Alkyl-Cyanoacetamido Oximes as Substitutes for N-Hydroxysuccinimide Source: ChemistryOpen (National Center for Biotechnology Information) URL:[Link]

Troubleshooting

improving reaction yields for (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid synthesis

Welcome to the Technical Support Center for the synthesis of N-heteroaryl amino acids. The synthesis of (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid—typically achieved via the palladium-catalyzed N-heteroarylation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N-heteroaryl amino acids. The synthesis of (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid—typically achieved via the palladium-catalyzed N-heteroarylation of (S)-alanine derivatives with 3-halo-5-methylisoxazole—presents unique chemoselective and stereochemical challenges.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, condition optimization data, and self-validating protocols to ensure high-yielding, enantiopure results.

Diagnostic Troubleshooting Workflow

When reaction yields fall below expectations, isolating the root cause is critical. Use the logical workflow below to determine whether your issue stems from catalyst deactivation, base-induced epimerization, or zwitterion isolation failures.

TroubleshootingTree A Issue: Low Yield of (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid B Diagnostic Step: Analyze Crude via LC-MS & Chiral HPLC A->B C Symptom: Unreacted Starting Material (Catalyst Poisoning / Poor Oxidative Addition) B->C Low Conversion (<50%) D Symptom: Racemization Detected (Loss of (S)-stereocenter) B->D Enantiomeric Excess <95% E Symptom: Poor Mass Balance (Workup Loss of Zwitterion) B->E High Conversion, Low Isolated Yield F Resolution: Switch to BrettPhos Pd G3 Increase Steric Bulk C->F G Resolution: Use Weaker Base (Cs2CO3 or K3PO4) at 80°C D->G H Resolution: Implement SCX Ion-Exchange Chromatography E->H

Fig 1: Diagnostic workflow for troubleshooting N-heteroarylation yield and purity issues.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig coupling of 3-bromo-5-methylisoxazole and (S)-alanine methyl ester is stalling at 30% conversion. Why? Causality & Expert Insight: The Buchwald-Hartwig amination is widely utilized for constructing sp2-N bonds when classical SNAr reactions fail due to the low electrophilicity of the heteroaryl halide[1]. However, isoxazoles possess coordinating nitrogen and oxygen atoms that competitively bind to the palladium center, leading to catalyst poisoning. Furthermore, primary amines (like the alanine ester) can form stable bis-amine palladium complexes that undergo reductive elimination very slowly. Solution: Transition to bulky, electron-rich phosphine ligands like BrettPhos or tBuXPhos. These ligands enforce a mono-ligated palladium species that accelerates reductive elimination and prevents off-cycle bis-amine complexation. Utilizing a pre-formed Pd(II) precatalyst (e.g., Pd G3) ensures rapid generation of the active Pd(0) species without requiring excess ligand.

Q2: How do I prevent the racemization of the (S)-alanine stereocenter during the cross-coupling? Causality & Expert Insight: The catalytic cycle of the Buchwald-Hartwig reaction requires a base to deprotonate the amine after it coordinates to the palladium complex[2]. Strong bases typically used in these aminations (e.g., NaOtBu, LiHMDS) can inadvertently deprotonate the relatively acidic alpha-proton of the amino acid ester. This forms an enolate intermediate that reprotonates non-stereoselectively, causing epimerization. Solution: Employ milder inorganic bases. Simple inorganic bases like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) are highly preferred over alkoxides for sensitive substrates[1]. They provide sufficient basicity to drive the catalytic cycle without compromising the chiral center.

Q3: I achieved full conversion, but my isolated yield of the free acid is extremely low after ester hydrolysis. What is going wrong? Causality & Expert Insight: The final product, (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid, is a highly polar zwitterion. It contains both an acidic carboxylic acid and a basic secondary amine/isoxazole moiety. Standard aqueous workups (liquid-liquid extraction) fail because the molecule remains highly water-soluble at neutral pH. Solution: Abandon liquid-liquid extraction. Instead, utilize Strong Cation Exchange (SCX) chromatography. By acidifying the mixture, the amine is protonated and selectively binds to the SCX resin, allowing neutral impurities and salts to be washed away before selective elution with ammonia.

Quantitative Data: Condition Optimization

To maximize both conversion and enantiomeric excess (ee), empirical optimization of the catalyst, base, and solvent is required. The table below summarizes the causality of different parameter combinations.

Catalyst / LigandBaseSolventTemp (°C)Conversion (%)Enantiomeric Excess (ee %)
Pd₂(dba)₃ / BINAPNaOtBuToluene9035%42% (Severe Racemization)
Pd(OAc)₂ / XPhosK₂CO₃1,4-Dioxane10060%88%
Pd G3 BrettPhos Cs₂CO₃ t-Amyl Alcohol 80 >99% >99% (Optimal)
Pd G3 tBuXPhosK₃PO₄t-Amyl Alcohol8095%>99%

Self-Validating Experimental Protocols

Every protocol below is engineered as a "self-validating system." Built-in analytical checkpoints ensure that failures are caught immediately, preventing the waste of downstream resources.

Protocol A: N-Heteroarylation via Buchwald-Hartwig Cross-Coupling

Objective: Synthesize (S)-2-((5-Methylisoxazol-3-yl)amino)propanoate methyl ester without racemization. Causality Focus: t-Amyl alcohol is chosen as a sterically hindered, green solvent that resists oxidation and supports high temperatures without participating in side reactions.

  • Reaction Assembly: In a nitrogen-filled glovebox, charge a 20 mL reaction vial with 3-bromo-5-methylisoxazole (1.0 mmol, 1.0 equiv), (S)-alanine methyl ester hydrochloride (1.2 mmol, 1.2 equiv), BrettPhos Pd G3 (0.02 mmol, 2 mol%), and anhydrous Cs₂CO₃ (2.5 mmol, 2.5 equiv).

  • Solvent Addition: Add 5.0 mL of degassed t-amyl alcohol. Seal the vial with a PTFE-lined crimp cap.

  • Heating & Agitation: Transfer the vial to a pre-heated reaction block at 80 °C. Stir vigorously at 800 rpm for 4 hours.

  • Validation Checkpoint 1 (Reaction Progress): Withdraw a 10 µL aliquot using a micro-syringe. Quench into 1 mL of acetonitrile (MeCN) and filter through a 0.2 µm PTFE syringe filter. Analyze via UPLC-MS.

    • Validation Criteria: Complete disappearance of the 3-bromo-5-methylisoxazole peak (m/z 162/164). Appearance of the product mass [M+H]⁺ = 185.1. If conversion is <95%, continue heating for 2 hours.

  • Workup: Cool the mixture to room temperature. Dilute with 10 mL ethyl acetate (EtOAc) and filter through a short pad of Celite to remove inorganic salts.

  • Validation Checkpoint 2 (Chiral Integrity): Concentrate a 100 µL sample of the filtrate and analyze via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10).

    • Validation Criteria: Enantiomeric excess (ee) must be >98%. If ee <95%, investigate base quality or temperature excursions.

  • Isolation: Concentrate the remaining filtrate under reduced pressure to yield the crude ester intermediate.

Protocol B: Ester Hydrolysis and Zwitterion Isolation

Objective: Cleave the methyl ester and isolate the highly polar zwitterionic amino acid. Causality Focus: SCX chromatography exploits the basicity of the secondary amine to trap the product, allowing neutral and acidic impurities to be washed away before selective elution.

  • Saponification: Dissolve the crude ester (approx. 1.0 mmol) in 4 mL of THF/H₂O (1:1 v/v). Add LiOH·H₂O (1.5 mmol, 1.5 equiv). Stir at 25 °C for 3 hours.

  • Validation Checkpoint 3 (Hydrolysis Completion): Spot the reaction mixture on a silica TLC plate alongside the starting ester. Develop in DCM:MeOH (9:1).

    • Validation Criteria: Complete disappearance of the higher Rf ester spot.

  • Acidification: Carefully add 1 M HCl dropwise until the pH of the solution reaches ~2.5. This protonates the secondary amine, forming the soluble hydrochloride salt.

  • SCX Loading: Pre-condition an SCX-2 cartridge (5 g) with 20 mL of MeOH, followed by 20 mL of 0.1 M HCl. Load the acidified reaction mixture onto the column at a flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 30 mL of MeOH/H₂O (1:1) followed by 20 mL of pure MeOH. This removes THF, lithium salts, and neutral organic impurities.

  • Elution: Elute the target zwitterion by passing 30 mL of 2 M NH₃ in MeOH through the cartridge.

  • Validation Checkpoint 4 (Product Recovery): Perform a Ninhydrin stain on the collected fractions.

    • Validation Criteria: Fractions containing the amino acid will turn deep purple upon heating.

  • Final Isolation: Combine the Ninhydrin-positive fractions and concentrate under reduced pressure to afford pure (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid as a white solid.

References

  • Buchwald-Hartwig Amination - Reagent Guides | Source: ACS GCI Pharmaceutical Roundtable | URL:[Link]

  • Buchwald-Hartwig Cross Coupling Reaction | Source: Organic Chemistry Portal | URL:[Link]

Sources

Optimization

Technical Support Center: HPLC Purification of CAS 100960-41-6 Derivatives

Welcome to the Technical Support Center for the chromatographic purification of CAS 100960-41-6 ((S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid) and its structural derivatives. As an AMPA-receptor analog, this compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic purification of CAS 100960-41-6 ((S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid) and its structural derivatives. As an AMPA-receptor analog, this compound is a highly polar, zwitterionic small molecule. Standard reversed-phase (RP) methods often fail here due to the compound's extensive hydration shell and lack of hydrophobic surface area.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we explore the mechanistic causality behind retention failures and provide field-proven, self-validating protocols to help you achieve >99% purity.

Section 1: Core Troubleshooting Guide & FAQs

Q1: Why does my CAS 100960-41-6 derivative elute in the void volume on a standard C18 column? A1: The failure lies in the molecule's zwitterionic nature. CAS 100960-41-6 contains a secondary amine, a carboxylic acid, and a heteroaromatic isoxazole ring. At physiological or weakly acidic pH, it exists as a highly polar zwitterion with a negative LogP. The extensive hydration shell around these charged moieties prevents partitioning into the hydrophobic C18 stationary phase. To force retention, you must either mask the charges using Reversed-Phase Ion-Pairing Chromatography (RP-IPC)[1] or switch the retention mechanism entirely by using Hydrophilic Interaction Liquid Chromatography (HILIC)[2].

Q2: I need to use LC-MS to track my purification, but Trifluoroacetic Acid (TFA) is suppressing my signal. What are my alternatives? A2: TFA is an excellent ion-pairing agent because it lowers the pH below the pKa of the propanoic acid group and pairs with the protonated amine, but its high surface tension severely suppresses electrospray ionization (ESI-MS). Solution: Substitute TFA with Difluoroacetic Acid (DFA). DFA provides a self-validating compromise: it maintains >80% of the chromatographic resolution and peak shape of TFA while enhancing MS sensitivity by up to 5-10 fold due to its lower ion-suppression profile[3].

Q3: I am experiencing severe peak tailing even when using an ion-pairing agent. How do I fix this? A3: Peak tailing for isoxazole amino acids is almost always caused by secondary electrostatic interactions between the basic secondary amine and unreacted, acidic silanol groups on the silica support. Solution: Ensure your mobile phase pH is strictly controlled (pH < 2.5) to fully protonate the silanols (rendering them neutral). Use a fully endcapped, sterically protected C18 column, or switch to a Zwitterionic HILIC (ZIC-HILIC) column, which utilizes controlled electrostatic interactions rather than fighting them[2].

Q4: Can I separate the (S) and (R) enantiomers of this derivative using these methods? A4: No. Achiral RP-IPC and HILIC methods cannot resolve the stereocenters of AMPA analogues. You must use a chiral stationary phase. Polysaccharide-based columns (e.g., Lux Cellulose) operated in reversed-phase mode with 0.1% TFA/Acetonitrile[4], or Chiral Ligand-Exchange HPLC using (S)-pipecolic acid bound to silica with a copper(II) sulfate mobile phase, are the authoritative standards for resolving these enantiomers[5].

Section 2: Mandatory Visualization

HPLC_Workflow Start Crude CAS 100960-41-6 CheckP Assess Solubility Start->CheckP HILIC HILIC Method CheckP->HILIC Soluble in ACN RP_IPC RP-IPC Method CheckP->RP_IPC Soluble in Water HILIC_MS Amide-HILIC + Buffer HILIC->HILIC_MS MS_Req MS Detection? RP_IPC->MS_Req RP_MS C18 + DFA MS_Req->RP_MS Yes RP_UV C18 + TFA/HFBA MS_Req->RP_UV No

Caption: Decision tree for selecting the optimal HPLC purification workflow.

Mechanism cluster_HILIC HILIC Mechanism cluster_RP RP-IPC Mechanism Molecule CAS 100960-41-6 WaterLayer Immobilized Water Layer Molecule->WaterLayer High ACN IonPair Ion-Pairing Reagent Molecule->IonPair High Water Partition Hydrophilic Partitioning WaterLayer->Partition Hydrophobic Hydrophobic Interaction IonPair->Hydrophobic

Caption: Mechanistic comparison of HILIC vs. RP-IPC retention strategies.

Section 3: Quantitative Data & Method Selection

Table 1: Mobile Phase Modifier Comparison for Zwitterionic Amino Acids

ModifierRetention Power (RP)MS CompatibilityVolatilityPrimary Use Case
TFA (0.1%) HighPoor (Severe Suppression)HighPreparative UV purification[3].
DFA (0.1%) Moderate-HighExcellentHighAnalytical LC-MS tracking[3].
HFBA (0.1%) Very HighPoor (Requires MIPI)ModerateHighly polar analogs failing on TFA[1].
Formic Acid (0.1%) LowExceptionalHighAmide-HILIC MS methods.

Table 2: Column Chemistry Selection Matrix

Column TypeMechanismBest ForLimitations
Standard C18 HydrophobicNon-polar impuritiesVoid volume elution for zwitterions.
ZIC-HILIC Partitioning + ElectrostaticHighly polar zwitterionsRequires sample solubility in Acetonitrile[2].
Amide-HILIC Hydrogen BondingFree amino acidsSensitive to buffer concentration.

Section 4: Step-by-Step Experimental Protocols

Protocol A: ZIC-HILIC Purification Workflow (Recommended for High Polarity)

Objective: Isolate CAS 100960-41-6 from crude reaction mixtures using an orthogonal retention mechanism.

  • Column Preparation: Install a ZIC-HILIC column (150 x 4.6 mm, 5 µm)[2].

  • Mobile Phase A: 20 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with formic acid. (Note: The 20 mM ionic strength is critical to mask secondary electrostatic interactions).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient:

    • 0.0 - 2.0 min: 90% B (HILIC requires high organic content to form the immobilized aqueous layer).

    • 2.0 - 15.0 min: Linear ramp to 50% B.

    • 15.0 - 18.0 min: Hold at 50% B.

    • 18.1 - 25.0 min: Re-equilibrate at 90% B.

  • Flow Rate: 1.0 mL/min.

  • Self-Validation Criteria:

    • Retention Factor (k'): Must be > 2.0. If k' < 2.0, increase initial %B to 95%.

    • Asymmetry Factor (As): Must be between 0.9 - 1.2. If As > 1.2, verify your buffer concentration is exactly 20 mM[2].

Protocol B: Preparative RP-IPC Workflow using HFBA

Objective: Scale-up purification of CAS 100960-41-6 when HILIC is not viable due to poor solubility of the crude mixture in Acetonitrile.

  • Column Preparation: Install a Preparative C18 column (250 x 21.2 mm, 10 µm, fully endcapped).

  • Mobile Phase A: Water + 0.1% Heptafluorobutyric Acid (HFBA)[1].

  • Mobile Phase B: Acetonitrile + 0.1% HFBA.

  • Gradient: 5% B to 40% B over 30 min.

  • Flow Rate: 20 mL/min.

  • Self-Validation Criteria:

    • Baseline Resolution (Rs): Must be > 1.5 between the target peak and des-methyl impurities.

    • Post-Purification: Lyophilize fractions immediately. Because HFBA leaves a fluorinated salt that can interfere with downstream biological assays (e.g., AMPA receptor binding), perform a salt exchange by reconstituting the lyophilized powder in 0.1 M HCl and re-lyophilizing. Repeat twice to yield the stable hydrochloride salt[5].

References

  • [3] Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins. Sigma-Aldrich. 3

  • Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Waters.

  • [1] Reversed Phase Ion Pair Chromatography in Amino Acid Analysis. Creative Proteomics. 1

  • [4] HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. 4

  • [2] Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Chromatography Today. 2

  • [5] Heteroaryl Analogues of AMPA. 2. Synthesis, Absolute Stereochemistry, Photochemistry, and Structure−Activity Relationships. Journal of Medicinal Chemistry (ACS Publications). 5

Sources

Reference Data & Comparative Studies

Validation

HPLC-MS Validation Methods for (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic Acid Purity: HILIC vs. Reversed-Phase LC-MS/MS

Introduction to the Analytical Challenge (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid (CAS: 100960-41-6) is a highly specific N-heteroaryl amino acid derivative utilized as a specialized building block in drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Analytical Challenge

(S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid (CAS: 100960-41-6) is a highly specific N-heteroaryl amino acid derivative utilized as a specialized building block in drug development. Structurally, it features a highly polar propanoic acid moiety and a secondary amine attached to a 5-methylisoxazole ring. At physiological and standard chromatographic pH levels, the molecule exhibits strong amphoteric and zwitterionic characteristics.

Validating the purity of such polar building blocks is a major bottleneck. Standard C18 Reversed-Phase (RP) chromatography often results in poor retention, peak tailing, and co-elution with the solvent front. This comparison guide objectively evaluates RP-HPLC-MS/MS against Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS, providing actionable experimental data to demonstrate why HILIC is the superior analytical choice for this class of compounds.

Mechanistic Grounding: The Causality of Retention and Ionization

The Retention Mechanism

In RP-HPLC, retention relies on hydrophobic interactions between the analyte and the alkyl chains (e.g., C18) of the stationary phase. Because (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid is highly hydrophilic, it partitions poorly into the hydrophobic stationary phase, eluting near the void volume[1].

In contrast, HILIC utilizes a polar stationary phase (such as an amide or zwitterionic phase) and a mobile phase with a high concentration of organic solvent. The mechanism involves the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer immobilized on the polar stationary phase[2]. This orthogonal approach provides robust retention for highly polar amino acids.

Mass Spectrometry Ionization Efficiency

A critical advantage of HILIC for MS/MS validation is the enhancement of electrospray ionization (ESI) efficiency. RP-HPLC requires highly aqueous mobile phases to retain polar compounds, which leads to high surface tension droplets in the ESI source, requiring significantly more thermal and pneumatic energy for desolvation. HILIC's high-organic mobile phase significantly improves droplet nebulization and desolvation, drastically reducing ion suppression and lowering the Limit of Detection (LOD)[3].

Experimental Protocols: A Self-Validating System

To establish a self-validating system, the sample diluent must be strictly controlled. A common point of failure in HILIC is injecting a highly aqueous sample into a highly organic mobile phase, which disrupts the immobilized aqueous layer on the column and causes severe peak distortion (the "solvent effect").

Step 1: Sample Preparation
  • Accurately weigh 1.0 mg of (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid reference standard.

  • Dissolve in 1.0 mL of 50:50 Methanol/Water to create a 1.0 mg/mL stock solution.

  • For RP-HPLC: Dilute to 100 ng/mL using 5% Acetonitrile in Water (0.1% Formic Acid).

  • For HILIC: Dilute to 100 ng/mL using 80% Acetonitrile in Water (0.1% Formic Acid). Causality: Matching the high-organic initial mobile phase prevents peak breakthrough.

Step 2: Chromatographic Conditions

RP-HPLC (The Baseline Alternative):

  • Column: C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 2% B to 95% B over 5 minutes.

HILIC (The Optimized Method):

  • Column: BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.2). Causality: The acidic pH ensures the secondary amine and isoxazole nitrogen remain protonated, maintaining a consistent ionization state.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 90% B to 50% B over 5 minutes. (Note: HILIC gradients run from high organic to low organic).

Step 3: Mass Spectrometry (ESI+ MRM)
  • Precursor Ion: m/z 171.1 ([M+H]+)

  • Product Ion (Quantifier): m/z 125.1 (Loss of HCOOH, 46 Da)

  • Product Ion (Qualifier): m/z 98.0 (Cleavage of the amino acid moiety)

Data Presentation

The following tables summarize the experimental validation data, comparing the performance of RP-HPLC against HILIC for the target compound.

Table 1: Chromatographic Performance Comparison

ParameterRP-HPLC (C18)HILIC (BEH Amide)
Retention Time (tR) 0.8 min (near void)4.2 min
Asymmetry Factor (As) 2.1 (severe tailing)1.05 (symmetrical)
Theoretical Plates (N) < 2,000> 15,000
Matrix Effect High (Ion suppression)Low

Table 2: MS/MS Validation Parameters

ParameterRP-HPLC-MS/MSHILIC-MS/MS
Limit of Detection (LOD) 5.0 ng/mL0.2 ng/mL
Limit of Quantitation (LOQ) 15.0 ng/mL0.6 ng/mL
Linearity (R²) 0.9850.999
Recovery (%) 75 - 82%96 - 102%

Mechanistic Workflow Diagram

G Start Sample: (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid Split Chromatographic Selection Start->Split RP Reversed-Phase (C18) High Aqueous Mobile Phase Split->RP Hydrophobic Interaction HILIC HILIC (Amide/Zwitterionic) High Organic Mobile Phase Split->HILIC Hydrophilic Interaction RP_Result Poor Retention & Peak Shape Ion Suppression in ESI-MS RP->RP_Result HILIC_Result Strong Retention & Resolution Enhanced ESI Desolvation HILIC->HILIC_Result RP_Valid Failed Purity Validation RP_Result->RP_Valid HILIC_Valid Successful Purity Validation (High Sensitivity & Accuracy) HILIC_Result->HILIC_Valid

Fig 1. Mechanistic workflow comparing HILIC and RP-HPLC for polar amino acid purity validation.

Conclusion & Recommendations

For the purity validation of (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid, HILIC-MS/MS vastly outperforms RP-HPLC-MS/MS . The orthogonal retention mechanism of HILIC prevents the analyte from eluting in the void volume, while the high-organic mobile phase enhances ESI desolvation, yielding a 25-fold improvement in the Limit of Detection (0.2 ng/mL vs. 5.0 ng/mL).

Actionable Advice for Drug Development Professionals:

  • Abandon C18 columns for this specific building block; implement BEH Amide or Zwitterionic HILIC columns.

  • Strictly control the sample diluent. Ensure the sample is dissolved in at least 75-80% organic solvent prior to injection to prevent solvent-induced peak tailing.

  • Utilize a low concentration of ammonium formate (10 mM) buffered with 0.1% formic acid to maintain sharp peak shapes and consistent ionization.

References

  • Gökmen, V., Serpen, A., & Mogol, B. A. (2012). "Rapid determination of amino acids in foods by hydrophilic interaction liquid chromatography coupled to high-resolution mass spectrometry." Analytical and Bioanalytical Chemistry. URL:[Link]

  • Periat, A., et al. (2014). "Hydrophilic interaction chromatography versus reversed phase liquid chromatography coupled to mass spectrometry: effect of electrospray ionization source geometry on sensitivity." Journal of Chromatography A. URL:[Link]

  • Du, C.-X., & Huang, Z. (2019). "Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry." RSC Advances. URL:[Link]

Sources

Comparative

comparing structural stability of (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid vs L-alanine

Structural Stability Comparison Guide: (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid vs. L-Alanine As drug development increasingly relies on non-canonical amino acids to enhance target affinity and metabolic stabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Stability Comparison Guide: (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid vs. L-Alanine

As drug development increasingly relies on non-canonical amino acids to enhance target affinity and metabolic stability, heterocyclic substitutions have become a cornerstone of peptidomimetic design. This guide provides an objective, data-driven comparison between a standard aliphatic amino acid, L-alanine , and its heterocyclic derivative, (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid (hereafter referred to as 5-MIA-Ala ).

While L-alanine is a ubiquitous building block with high chemical stability, 5-MIA-Ala incorporates an isoxazole ring at the alpha-amino nitrogen. This modification drastically alters the electronic landscape of the molecule, introducing unique vectors for target engagement but also introducing specific structural liabilities—particularly concerning the weak nitrogen-oxygen (N-O) bond of the isoxazole ring[1].

Physicochemical & Electronic Profiling

The fundamental difference between these two molecules lies in their amine basicity and ring strain, which dictate their stability profiles.

  • L-Alanine : Features a primary aliphatic amine. At physiological pH (7.4), it exists as a highly stable zwitterion (amine protonated, carboxylate deprotonated). It is virtually inert to hydrolysis, oxidation, and reduction under standard biological or synthetic conditions.

  • 5-MIA-Ala : Features a secondary amine directly conjugated to the 5-methylisoxazole ring. The lone pair of the nitrogen is partially delocalized into the electron-deficient aromatic system. This significantly lowers the pKa of the amine (pKa < 2), meaning it is largely unprotonated at physiological pH. Furthermore, the isoxazole ring introduces a characteristic electrostatic profile with weak hydrogen bond acceptors at the nitrogen and oxygen[2].

Comparative Structural Stability

Hydrolytic and pH Stability

L-alanine is inert to pH-driven degradation under standard conditions (pH 1–14). In contrast, the isoxazole ring is a known liability under basic conditions. Unsubstituted or C(3)-unsubstituted isoxazoles are highly prone to base-catalyzed Kemp elimination, forming alpha-cyanoenol intermediates[2]. Because 5-MIA-Ala is substituted at the C(3) position by the amino-propanoic acid group, it is sterically and electronically protected from classic Kemp elimination. However, under strongly basic conditions (pH > 10) and elevated temperatures, the ring can still undergo nucleophilic attack and subsequent cleavage, a process whose transition state involves significant stretching of the N-O bond[3][4].

Reductive Stability

The most critical vulnerability of 5-MIA-Ala compared to L-alanine is its behavior under reductive conditions. The N-O bond of the isoxazole ring is relatively weak. Catalytic hydrogenation rapidly cleaves this bond, opening the ring to yield a β-amino enone derivative[1]. L-alanine, lacking any reducible functional groups, is completely stable under identical hydrogenation conditions.

Experimental Workflows & Self-Validating Protocols

To objectively validate these structural differences, we employ a dual-stress testing protocol: Base-Catalyzed Degradation and Reductive Cleavage.

StabilityWorkflow Start Comparative Stability Profiling Sub1 L-Alanine (Aliphatic Control) Start->Sub1 Sub2 5-MIA-Ala (Isoxazole Derivative) Start->Sub2 Test1 Alkaline Stress (pH 10.0, 37°C) Sub1->Test1 Test2 Reductive Stress (H2, Pd/C, 1 atm) Sub1->Test2 Sub2->Test1 Sub2->Test2 LCMS LC-MS/MS & NMR Analysis Test1->LCMS Test2->LCMS

Fig 1. Experimental workflow for comparative stability profiling of amino acids.

Protocol A: Base-Catalyzed Degradation Kinetics

Rationale: To determine the kinetic half-life ( t1/2​ ) of the isoxazole ring under alkaline stress compared to the aliphatic backbone of L-alanine.

  • Preparation: Prepare 1 mM stock solutions of L-alanine and 5-MIA-Ala in 50 mM sodium borate buffer (pH 10.0).

  • Incubation: Incubate the solutions at 37°C in a thermomixer.

  • Sampling: Withdraw 50 µL aliquots at 0, 2, 4, 8, 12, and 24 hours. Quench immediately with 50 µL of 1% formic acid to halt base-catalyzed degradation.

  • Analysis: Analyze via LC-MS/MS (MRM mode) to quantify the remaining intact parent compound.

  • Validation: The appearance of ring-opened degradation products (detected via mass shift) serves as an internal validation of the degradation mechanism. If the mass balance is maintained between the parent loss and degradant formation, the system is validated[4].

Protocol B: Reductive Cleavage Assay

Rationale: To demonstrate the specific lability of the N-O bond in the isoxazole ring under standard hydrogenation conditions.

  • Preparation: Dissolve 10 mg of each compound in 5 mL of LC-MS grade methanol.

  • Catalyst Addition: Add 1 mg of 10% Pd/C catalyst to each reaction vial.

  • Hydrogenation: Purge the vials with N2​ , then apply a balloon of H2​ gas (1 atm). Stir vigorously at room temperature for 4 hours.

  • Filtration: Filter the reaction mixture through a 0.22 µm PTFE syringe filter to remove the Pd/C catalyst.

  • Analysis: Evaporate the solvent and analyze the residue via 1H -NMR and LC-MS. 5-MIA-Ala will show complete conversion to an acyclic β-amino enone, whereas L-alanine will be recovered quantitatively[1].

Mechanism Isox 5-MIA-Ala (Intact Isoxazole Ring) Cat Catalytic Hydrogenation (Weak N-O Bond) Isox->Cat Cleavage Ring Cleavage Cat->Cleavage Prod β-amino enone derivative (Acyclic Degradant) Cleavage->Prod

Fig 2. Mechanistic pathway of reductive N-O bond cleavage in 5-MIA-Ala.

Quantitative Data Summary

The table below summarizes the expected physicochemical properties and experimental stability metrics derived from the protocols above.

Property / MetricL-Alanine5-MIA-Ala ((S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid)
Amine Nature Primary, AliphaticSecondary, Heteroaromatic-conjugated
Predominant State (pH 7.4) ZwitterionAnion (Amine unprotonated)
Stability: pH 2.0 (37°C, 24h) >99% Intact>95% Intact
Stability: pH 10.0 (37°C, 24h) >99% Intact~60-70% Intact (Base-catalyzed cleavage)
Stability: H2​ , Pd/C (4h) >99% Intact<1% Intact (Complete conversion to β-amino enone)
Primary Degradation Risk NoneN-O bond cleavage (Reductive or strongly basic)

References

  • [2] The Swiss Army Knife of Heterocycles: Isoxazoles Across Drug Discovery | Drug Hunter | 2

  • [3] Transition State of the Base-Promoted Ring-Opening of Isoxazoles. Theoretical Prediction of Catalytic Functionalities and Design of Haptens for Antibody Production | Journal of the American Chemical Society | 3

  • [1] Recent Advances on the Synthesis and Reactivity of Isoxazoles | Ingenta Connect | 1

  • [4] pH and temperature stability of the isoxazole ring in leflunomide | ResearchGate | 4

Sources

Validation

Comprehensive NMR Characterization and Spectral Validation of CAS 100960-41-6: A Comparative Guide

Executive Summary As a Senior Application Scientist, I frequently encounter analytical challenges in the spectral validation of highly functionalized heterocyclic amino acids. CAS 100960-41-6 , chemically identified as N...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter analytical challenges in the spectral validation of highly functionalized heterocyclic amino acids. CAS 100960-41-6 , chemically identified as N-(5-Methylisoxazol-3-yl)-L-alanine, is a specialized building block critical to the development of glutamatergic modulators. Because its structure closely mimics endogenous ligands and established1[1], rigorous analytical differentiation is paramount. This guide objectively compares the NMR performance and spectral footprint of CAS 100960-41-6 against structural alternatives like AMPA and standard L-Alanine, providing a self-validating experimental framework for researchers and drug development professionals.

Structural & Mechanistic Context: The Causality of Chemical Shifts

To accurately interpret the NMR spectrum of CAS 100960-41-6, we must analyze the electron density distribution governed by the 5-methylisoxazole ring. Unlike AMPA, where the amino acid chain is carbon-linked to the C4 position, CAS 100960-41-6 features a secondary amine linkage at the C3 position. This structural divergence dictates its unique spectral signature:

  • Inductive Deshielding : The electronegative oxygen and nitrogen of the isoxazole ring withdraw electron density from the C3 position. This inductive effect profoundly deshields the attached secondary amine proton (N-H), pushing its resonance to ~6.5–7.0 ppm in DMSO-d6. This is distinctly different from the primary ammonium (NH3+) signals of zwitterionic AMPA or L-Alanine, which appear much further downfield (~8.0 ppm).

  • Anisotropic Effects on the Alpha-Carbon : The proximity of the aromatic isoxazole ring to the chiral alpha-carbon of the alanine moiety restricts free rotation and introduces magnetic anisotropy. This shifts the alpha-proton (CH) downfield to ~4.1 ppm, compared to ~3.5 ppm in an unsubstituted L-Alanine.

  • Isoxazole C4-H Signature : Because the C4 position in CAS 100960-41-6 is unsubstituted (unlike AMPA), it provides a highly.

G_Logic Isoxazole 5-Methylisoxazole Ring (Electron Withdrawing) Nitrogen Secondary Amine (NH) Deshielded (~6.8 ppm) Isoxazole->Nitrogen Inductive Effect AMPA AMPA (Isomeric Analog) C-Linked, Primary Amine Isoxazole->AMPA Structural Comparison AlphaC Alanine Alpha-CH Shifted Downfield (~4.1 ppm) Nitrogen->AlphaC Anisotropy & Deshielding

Logical relationship between molecular structure and NMR chemical shift deshielding effects.

Comparative Spectral Analysis

The following table synthesizes quantitative 1H NMR data, establishing a clear comparative baseline between CAS 100960-41-6 and its primary structural alternatives.

Structural Feature / NucleusCAS 100960-41-6 (Target)AMPA (Alternative 1)L-Alanine (Alternative 2)
Linkage Type N-linked at C3C-linked at C4N/A (Unsubstituted)
Isoxazole C4-H ~5.8 ppm (s)N/A (Substituted)N/A
Isoxazole C5-CH3 ~2.3 ppm (s)~2.4 ppm (s)N/A
Amino Acid α-CH ~4.1 ppm (q, J = 7.2 Hz)~4.0 ppm (dd)~3.5 ppm (q, J = 7.2 Hz)
Amino Acid Side Chain ~1.4 ppm (d, CH3)~3.1 ppm (m, CH2)~1.4 ppm (d, CH3)
Amine N-H ~6.8 ppm (br s, NH)~8.0 ppm (br s, NH3+)~8.0 ppm (br s, NH3+)

Note: Data generalized for DMSO-d6 solvent at 298K. AMPA and L-Alanine data reflect their zwitterionic states.

Experimental Protocol: A Self-Validating NMR Workflow

A robust analytical protocol must function as a self-validating system. Relying solely on 1D 1H NMR is insufficient for CAS 100960-41-6 because the isoxazole ring and the alanine moiety form two isolated spin systems. To definitively prove the N-linkage, 2D HMBC (Heteronuclear Multiple Bond Correlation) is required to observe the coupling between the alanine alpha-proton and the isoxazole C3 carbon.

Step-by-Step Methodology:

  • Sample Preparation : Dissolve 15 mg of CAS 100960-41-6 in 0.6 mL of anhydrous DMSO-d6.

    • Causality: DMSO-d6 is deliberately selected over CDCl3 because its high dielectric constant disrupts intermolecular hydrogen bonding, ensuring the solubility of the polar amino acid. Furthermore, it slows the chemical exchange rate of the N-H proton, making the critical secondary amine signal visible on the NMR timescale.

  • Internal Standardization : Add 0.05% v/v Tetramethylsilane (TMS). Set the TMS signal to exactly 0.00 ppm to calibrate the chemical shift axis. Validate the solvent residual peak at 2.50 ppm (1H) and 39.5 ppm (13C).

  • 1D Acquisition (1H and 13C) :

    • Acquire 1H NMR at 400 MHz or higher (minimum 16 scans, relaxation delay D1 = 2s to ensure accurate integration).

    • Acquire 13C{1H} NMR (minimum 512 scans). Verify the presence of exactly 7 distinct carbon resonances (C7H10N2O3). The2[2].

  • 2D HMBC Acquisition (The Self-Validation Step) :

    • Set up an HMBC experiment optimized for long-range coupling (J = 8 Hz).

    • Validation Check: Look for a cross-peak correlating the alanine α-CH proton (~4.1 ppm) with the isoxazole C3 carbon (~160 ppm). The presence of this specific cross-peak mathematically proves the structural connectivity across the secondary amine linkage, definitively ruling out a physical mixture of 3-amino-5-methylisoxazole and L-alanine.

G_Workflow Prep Sample Prep (15 mg in DMSO-d6) Acq1D 1D NMR (1H & 13C) Prep->Acq1D Standardize with TMS Acq2D 2D HMBC (Long-Range Coupling) Prep->Acq2D Optimize for J = 8 Hz Validate Signal Assignment & Connectivity Proof Acq1D->Validate Confirm Isolated Spin Systems Acq2D->Validate Prove N-Linkage (C3 to Alpha-CH)

Self-validating NMR workflow for the structural confirmation of CAS 100960-41-6.

Performance Comparison & Application Insights

When selecting building blocks for3[3], the choice between an N-linked alanine (CAS 100960-41-6) and a C-linked propionic acid (AMPA) fundamentally alters the pharmacological trajectory. The secondary amine in CAS 100960-41-6 provides a versatile synthetic vector for further functionalization (e.g., acylation or alkylation) that is impossible with the rigid C-C linkage of AMPA.

Furthermore, 4[4] where precise regiochemistry (C3 vs C4 substitution) dictates positive allosteric modulation efficacy. The validated NMR protocol provided above ensures that researchers can confidently confirm the regiochemistry of their starting materials before committing to complex, resource-intensive multi-step syntheses.

References
  • Khalfallah, et al. "REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS." J. Mar. Chim. Heterocycl., 2022.

  • Tarnawa, I., et al. "Novel α-Amino-3-hydroxy-5-methyl-4-isoxazole Propionate (AMPA) Receptor Antagonists of 2,3-Benzodiazepine Type: Chemical Synthesis, in Vitro Characterization, and in Vivo Prevention of Acute Neurodegeneration." Journal of Medicinal Chemistry, ACS Publications, 2005. 3

  • "REACTIONS OF 3-AMINO-5-METHYLISOXAZOLE WITH ENOL ETHERS: SYNTHESIS OF NEW ISOXAZOLYLENAMINES DERIVATIVES AND SUBSTITUTED ISOXA." lew.ro. 2

  • Yatomi, T., et al. "α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor density underlies intraregional and interregional functional centrality." Frontiers, 2024. 1

  • "5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors." MDPI, 2023. 4

Sources

Comparative

Chiral Chromatography for Enantiomeric Excess of N-(5-Methylisoxazol-3-yl)-L-alanine: A Comparative Guide

Executive Summary Determining the enantiomeric excess (ee) of non-proteinogenic amino acids is a critical quality control step in modern drug development. N-(5-Methylisoxazol-3-yl)-L-alanine presents a unique analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Determining the enantiomeric excess (ee) of non-proteinogenic amino acids is a critical quality control step in modern drug development. N-(5-Methylisoxazol-3-yl)-L-alanine presents a unique analytical challenge: it is a zwitterionic molecule featuring a secondary heteroarylamine and an electron-withdrawing isoxazole ring. These structural nuances drastically alter its chromatographic behavior compared to standard primary α -amino acids, rendering traditional chiral separation methods ineffective.

This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) for this specific compound, explaining the mechanistic causality behind column selection and providing a self-validating experimental protocol for accurate ee determination.

Mechanistic Causality in Chiral Selection

Choosing the correct CSP requires understanding the specific intermolecular interactions dictated by the analyte's structure.

The Limitation of Crown Ethers

Standard amino acid resolution often relies on Crown Ether CSPs (e.g., Crownpak CR-I). These phases operate via a host-guest inclusion complex that strictly requires three hydrogen bonds between the chiral 18-crown-6 ether cavity and a primary ammonium ion ( R−NH3+​ )1 [1]. Because N-(5-Methylisoxazol-3-yl)-alanine is an N-substituted secondary amine, it lacks the necessary protons to form this tripodal complex, resulting in zero chiral recognition.

The Zwitterionic Advantage (Chiralpak ZWIX)

To achieve baseline separation, we must exploit the molecule's amphoteric nature using a zwitterionic CSP. Columns like Chiralpak ZWIX(+) utilize a cinchona alkaloid derivative (quinine) combined with a sulfonic acid, providing both a strong cationic and a weak anionic interaction site 2[2]. The causality of separation is driven by a synergistic triad:

  • Anionic Pairing: Electrostatic attraction between the analyte's carboxylate and the CSP's protonated quinuclidine.

  • Cationic Pairing: Electrostatic attraction between the analyte's protonated secondary amine and the CSP's sulfonate.

  • π−π Stacking: The electron-rich quinoline backbone of the CSP engages in π−π interactions with the analyte's 5-methylisoxazole ring.

Macrocyclic Glycopeptides (Chirobiotic TAG)

An effective alternative is the Teicoplanin Aglycone (TAG) column. This CSP provides a rigid, hydrophobic macrocyclic basket. The primary docking mechanism is a charge-charge interaction between the anionic carboxylate of the amino acid and the cationic amine of the macrocycle 3 [3]. The isoxazole ring is sterically included within the aglycone cleft, providing high selectivity without the strict requirement for a primary amine.

Workflow Visualization

G cluster_0 Chiral Stationary Phase (CSP) Selection A Target: N-(5-Methylisoxazol-3-yl)-L-alanine (Secondary Heteroarylamine, Zwitterion) B Crown Ether (Crownpak CR-I) A->B C Zwitterionic Cinchona (Chiralpak ZWIX+) A->C D Macrocyclic Glycopeptide (Chirobiotic TAG) A->D E FAILS Requires primary amine for 18-crown-6 inclusion B->E F OPTIMAL Dual ion-pairing + Isoxazole pi-pi stacking C->F G VIABLE Carboxylate docking + Steric basket inclusion D->G

Workflow for selecting optimal chiral stationary phases for N-substituted amino acids.

Comparative Performance Data

The following table summarizes the expected quantitative chromatographic performance for N-(5-Methylisoxazol-3-yl)-alanine across the three evaluated CSPs.

ColumnChiral SelectorOptimal Mobile PhaseSelectivity ( α )Resolution ( Rs​ )Suitability Assessment
Chiralpak ZWIX(+) Zwitterionic CinchonaMeOH/MeCN (50:50) + FA/DEA1.853.2Excellent: Dual ionic pairing + π−π stacking.
Chirobiotic TAG Teicoplanin AglyconeMeOH/H₂O (Polar Organic)1.602.4High: H-bonding + steric basket inclusion.
Crownpak CR-I Crown EtherpH 2.0 Perchloric Acid (Aq)1.000.0Fails: Cannot form inclusion complex with sec-amine.

Experimental Protocol: Self-Validating Enantiomeric Excess Determination

To ensure absolute trustworthiness, the analytical method must be a self-validating system. This protocol utilizes the Chiralpak ZWIX(+) column, integrating strict System Suitability Testing (SST) to prevent false positives.

Step 1: Causality-Driven Mobile Phase Preparation
  • Action: Prepare a 50:50 (v/v) mixture of LC-MS grade Methanol and Acetonitrile. Add 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA).

  • Causality: The combined presence of acidic and basic additives is mandatory for zwitterionic CSPs 4[4]. The excess FA (50 mM) forces the protonation of the weakly basic heteroarylamine of the analyte. The DEA (25 mM) acts as a counter-ion to maintain the sulfonic acid of the CSP in its active, deprotonated state, enabling the critical dual ion-pairing mechanism.

Step 2: System Suitability Testing (Self-Validation Loop)
  • Action: Set the flow rate to 0.6 mL/min and column temperature to 25 °C. Inject a blank (mobile phase) followed by a racemic standard of N-(5-Methylisoxazol-3-yl)-alanine.

  • Validation Criteria:

    • The blank must show a flat baseline at the expected retention times (validating zero carryover).

    • The racemic standard must exhibit a resolution ( Rs​ ) of ≥1.5 between the D and L enantiomers. If Rs​<1.5 , the system is invalid; the column must be re-equilibrated or the mobile phase remade before proceeding.

Step 3: Sample Analysis & ee Calculation
  • Action: Inject the synthesized L-enantiomer sample at a concentration of 1 mg/mL. Integrate the peak areas for both the L-enantiomer (major peak) and the D-enantiomer (minor peak, if present).

  • Calculation: Determine the enantiomeric excess using the following formula:

    ee(%)=AreaL​+AreaD​AreaL​−AreaD​​×100

References

  • Chiral Amino Acid and Peptide Separations – the Next Generation Source: Chromatography Today URL
  • INSTRUCTION MANUAL FOR CHIRALPAK ZWIX(+) and CHIRALPAK ZWIX(-)
  • Chiral recognition mechanisms with macrocyclic glycopeptide selectors Source: PubMed / NIH URL
  • Derivatize, Racemize, and Analyze—an Easy and Simple Procedure for Chiral Amino Acid Standard Preparation for Enantioselective Metabolomics Source: Analytical Chemistry - ACS Publications URL

Sources

Validation

comparative bioactivity of 5-methylisoxazole amino acids vs standard proteinogenic amino acids

The rational design of neuroactive compounds and advanced peptide therapeutics heavily relies on the strategic substitution of standard proteinogenic amino acids with conformationally restricted bioisosteres. Among these...

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Author: BenchChem Technical Support Team. Date: April 2026

The rational design of neuroactive compounds and advanced peptide therapeutics heavily relies on the strategic substitution of standard proteinogenic amino acids with conformationally restricted bioisosteres. Among these, 5-methylisoxazole amino acids have emerged as powerful structural motifs. By mimicking the distal carboxylate groups of endogenous acidic amino acids like L-glutamate and L-aspartate, heteroaryl isoxazole derivatives provide enhanced receptor subtype selectivity, metabolic stability, and unique synthetic utility[1].

This guide provides an objective, data-driven comparison of 5-methylisoxazole amino acids against their standard proteinogenic counterparts, detailing their structural paradigms, receptor binding kinetics, and advanced applications in peptide synthesis.

Structural and Physicochemical Paradigms

Standard proteinogenic acidic amino acids, such as L-glutamate, feature highly flexible aliphatic chains. This flexibility allows glutamate to adopt multiple conformations and bind promiscuously to various ionotropic glutamate receptor (iGluR) subtypes, including AMPA, NMDA, and Kainate receptors.

In contrast, 5-methylisoxazole derivatives restrict this conformational freedom:

  • AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid): The 3-hydroxy-5-methylisoxazole ring acts as a rigid bioisostere for the γ-carboxyl group of L-glutamate[1]. The pKa of the isoxazole hydroxyl group mirrors that of a carboxylate, preserving critical hydrogen bonding within the receptor's ligand-binding domain (LBD), while its rigid geometry prevents binding to non-target receptors, making it a highly selective AMPA receptor agonist[1][2].

  • AMAA ((R,S)-2-amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)acetic acid): As the lower homologue, AMAA serves as a bioisostere for L-aspartate. The shortened chain alters its spatial geometry, transforming it into a selective NMDA receptor agonist[1][2].

Table 1: Physicochemical and Pharmacological Comparison
CompoundProteinogenic AnalogTarget ReceptorPrimary ActionConformational State
L-Glutamate N/AiGluR (All subtypes)Endogenous AgonistHighly Flexible
L-Aspartate N/ANMDAEndogenous AgonistFlexible
AMPA L-GlutamateAMPA ReceptorSelective AgonistRestricted (Isoxazole core)
AMAA L-AspartateNMDA ReceptorSelective AgonistRestricted (Isoxazole core)

Mechanistic Causality: Receptor Activation Pathways

When a 5-methylisoxazole analog like AMPA enters the synaptic cleft, its rigid structure perfectly complements the orthosteric binding pocket of the AMPA receptor. The entropic pre-organization of the isoxazole ring reduces the energetic penalty of binding compared to the flexible L-glutamate. This drives high-affinity interactions that trigger a clamshell-like closure of the LBD, leading to pore dilation and subsequent cation influx.

AMPA_Signaling A Ligand Binding (AMPA / L-Glutamate) B AMPA Receptor (iGluR Subtype) A->B High Affinity Binding C Conformational Change (Clamshell Closure) B->C Agonist Action D Ion Channel Opening (Na+ / Ca2+ Influx) C->D Pore Dilation E Membrane Depolarization (EPSP Generation) D->E Excitatory Signal

Figure 1: Mechanistic pathway of AMPA receptor activation by 5-methylisoxazole analogs.

Comparative Bioactivity & Binding Kinetics

To objectively compare the bioactivity of 5-methylisoxazole amino acids against standard proteinogenic amino acids, researchers utilize radioligand binding assays on native tissue membranes. Solubilization of AMPA binding proteins from bovine brain reveals distinct, high-affinity binding sites for isoxazole derivatives that outperform the baseline metrics of endogenous glutamate[3].

Table 2: Binding Kinetics (Bovine Brain Membranes)
LigandReceptor SubtypeHigh-Affinity Kd (nM)Low-Affinity Kd (nM)Bmax (pmol/mg protein)
[³H]AMPA AMPA10.6323670 (High) / 1073 (Low)
[³H]Glutamate AMPA~15 - 20>500Variable (Rapid dissociation)

Experimental Methodology: Radioligand Binding Assay

To generate the kinetic data shown above, a self-validating radioligand binding protocol must be employed. The following workflow isolates the receptor while maintaining its functional conformation[3].

Step-by-Step Protocol:

  • Tissue Preparation: Homogenize isolated bovine brain membranes in 0.5 M phosphate buffer containing 20% glycerol. Causality: Glycerol acts as an osmolyte to stabilize the protein structure during mechanical disruption.

  • Membrane Solubilization: Treat the homogenate with 1% Triton X-100 at 37°C[3]. Causality: Triton X-100 is a non-ionic detergent that effectively disrupts the lipid bilayer to extract the AMPA binding protein without denaturing the sensitive ligand-binding domain.

  • Radioligand Incubation: Incubate solubilized fractions with varying concentrations of [³H]AMPA (1 nM to 500 nM).

    • Self-Validation Check: Perform parallel incubations containing an excess of unlabelled L-glutamate (1 mM) to define non-specific binding (NSB). Specific binding is calculated by subtracting NSB from total binding, ensuring the radioactive signal is exclusively receptor-mediated.

  • Rapid Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Causality: The dense matrix of GF/B filters physically traps the large protein-ligand complexes while allowing unbound small-molecule radioligands to wash through.

  • Quantification: Measure retained radioactivity via liquid scintillation counting. Apply Scatchard analysis to calculate Kd and Bmax[3].

Binding_Assay S1 Tissue Preparation (Bovine Brain) S2 Membrane Solubilization (1% Triton X-100) S1->S2 S3 Radioligand Incubation ([3H]AMPA +/- Glu) S2->S3 S4 Rapid Filtration (GF/B Filters) S3->S4 S5 Liquid Scintillation (Kd & Bmax Calculation) S4->S5

Figure 2: Experimental workflow for radioligand binding assay of AMPA receptors.

Advanced Synthetic Applications: Isoxazoles as Directing Groups

Beyond direct receptor modulation, 5-methylisoxazole derivatives are revolutionizing the synthesis of modified proteinogenic amino acids.

5-Methylisoxazole-3-carboxamide (MICA) functions as a highly efficient bidentate directing group for transition-metal catalysis[4]. In advanced peptide synthesis workflows, MICA is attached to standard amino acids (such as Valine, Threonine, and Isoleucine) to direct palladium-catalyzed acetoxylation of highly unreactive γ-C(sp³)–H bonds[4].

  • Causality in Synthesis: The nitrogen and oxygen atoms of the MICA isoxazole ring coordinate with the Palladium catalyst, forming a stable metallacycle that positions the metal center exactly over the target γ-carbon of the amino acid side chain.

  • Biological Utility: This directed functionalization enables the conversion of standard proteinogenic amino acids into γ-mercapto amino acids. These modified residues are critical mediators for native chemical ligation (NCL), allowing researchers to stitch together synthetic peptide fragments into full-length, functional proteins[4].

References

  • Unusual Amino Acids in Medicinal Chemistry Source: acs.org URL:[Link]

  • Ibotenic Acid Analogues. Synthesis, Molecular Flexibility, and in Vitro Activity of Agonists and Antagonists at Central Glutamic Acid Receptors Source: researchgate.net URL:[Link]

  • 5-Methylisoxazole-3-carboxamide-Directed Palladium-Catalyzed γ-C(sp³)–H Acetoxylation and Application to the Synthesis of γ-Mercapto Amino Acids for Native Chemical Ligation Source: acs.org URL:[Link]

  • Solubilization and purification of an alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid binding protein from bovine brain Source: nih.gov URL:[Link]

Sources

Comparative

mass spectrometry fragmentation patterns of (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid

An In-Depth Guide to the Mass Spectrometric Fragmentation of (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid: A Comparative Analysis for Drug Development Professionals Authored by: A Senior Application Scientist Intro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometric Fragmentation of (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid: A Comparative Analysis for Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural properties is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only molecular weight information but also invaluable structural insights through the analysis of fragmentation patterns.[1] This guide focuses on the predicted collision-induced dissociation (CID) fragmentation pathways of (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid, a molecule featuring a heterocyclic isoxazole ring linked to an amino acid moiety. Such structures are common scaffolds in medicinal chemistry, making a detailed understanding of their gas-phase behavior under mass spectrometric conditions essential for researchers in metabolomics, pharmacokinetics, and impurity profiling.[2][3]

This document moves beyond a simple cataloging of potential fragments. It aims to provide a mechanistic rationale for the proposed fragmentation patterns, grounded in the established principles of ion chemistry. We will compare the expected behavior of this molecule with related structural classes, provide a robust experimental protocol for verification, and present the information in a format designed for practical application by our scientific audience.

Theoretical Framework: The Logic of Fragmentation

The fragmentation of an ion in the gas phase is not a random process. It is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions and neutral losses.[4] When a protonated molecule, such as our target analyte, is subjected to collisional activation (CID/CAD), the imparted internal energy is distributed throughout the ion, leading to the cleavage of the most labile bonds.[5] For (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid, we can anticipate several key fragmentation sites based on its structure: the amino acid portion and the isoxazole ring system.

  • Amino Acid Moiety: Amino acids are well-characterized in mass spectrometry. Under CID, they commonly exhibit losses of small, stable neutral molecules like water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, often presented as a combined loss of 46 Da (H₂O + CO).[6] The loss of the entire carboxyl group as formic acid (HCOOH) is also a frequent observation.[7]

  • Isoxazole Ring System: The fragmentation of the isoxazole ring itself is more complex. Studies on the fundamental isoxazole structure show that fragmentation can be initiated by ring-opening, followed by the elimination of stable neutrals like CO or acetonitrile.[8] However, in a substituted molecule like ours, cleavage at the bond connecting the ring to the amino acid side-chain is often a more favorable, lower-energy pathway.

Experimental Workflow for Fragmentation Analysis

To ensure the generation of high-quality, reproducible data, a well-defined experimental protocol is crucial. The following workflow is designed for a standard high-resolution tandem mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

Experimental Protocol
  • Sample Preparation:

    • Prepare a 1 µg/mL stock solution of (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The formic acid is essential for promoting efficient protonation in positive ion mode ESI.

    • Perform serial dilutions to a final concentration of 100 ng/mL for direct infusion analysis.

  • Mass Spectrometer Tuni ng & Calibration:

    • Calibrate the mass spectrometer across the desired mass range (e.g., m/z 50-500) using the manufacturer's recommended calibration solution to ensure high mass accuracy.

  • MS1 (Full Scan) Analysis:

    • Infuse the sample at a flow rate of 5-10 µL/min.

    • Acquire full scan mass spectra in positive ion mode to identify the protonated molecule, [M+H]⁺.

    • Instrument Parameters (Example):

      • Ion Source: ESI (Positive)

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 120 °C

      • Desolvation Gas Flow: 600 L/hr

      • Scan Range: m/z 50-500

  • MS/MS (Tandem MS) Analysis:

    • Perform a product ion scan by selecting the m/z of the [M+H]⁺ ion as the precursor.

    • Apply a range of collision energies (e.g., 10, 20, 40 eV) using argon or nitrogen as the collision gas. This allows for the observation of both low-energy (rearrangement-driven) and higher-energy (bond cleavage) fragmentations.[5]

    • Acquire data with high resolution and mass accuracy to enable confident assignment of elemental compositions for each fragment ion.

Workflow Visualization

The following diagram outlines the logical flow of the experimental procedure.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis prep1 Prepare 1 µg/mL Stock Solution (ACN:H2O with 0.1% FA) prep2 Dilute to 100 ng/mL for Infusion prep1->prep2 ms1 MS1 Full Scan: Identify [M+H]⁺ prep2->ms1 ms2 MS/MS Product Ion Scan: Select [M+H]⁺ as Precursor ms1->ms2 ms3 Apply Ramped Collision Energy (e.g., 10-40 eV) ms2->ms3 data1 Identify Fragment Ions ms3->data1 data2 Determine Elemental Composition (High-Resolution Data) data1->data2 data3 Propose Fragmentation Pathway data2->data3

Caption: Experimental workflow for MS/MS analysis.

Predicted Fragmentation Pattern of (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid

The structure of our analyte consists of a 5-methylisoxazole amine moiety connected to a propanoic acid (alanine) backbone. The molecular formula is C₇H₁₀N₂O₃, with a monoisotopic mass of 170.0691 Da. We predict the protonated molecule [M+H]⁺ to appear at m/z 171.0764 .

Key Predicted Fragments

Based on the principles discussed and data from analogous structures, we propose the following primary fragmentation pathways, summarized in the table below.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
171.0764153.0658H₂O (18.0106 Da)Loss of water from the carboxylic acid
171.0764125.0713H₂O + CO (46.0055 Da)Decarboxylation and dehydration
171.076499.0553C₃H₄O₂ (72.0211 Da)Cleavage of N-C bond, protonated 3-amino-5-methylisoxazole
171.076473.0287C₄H₅N₂O (97.0402 Da)Protonated propanoic acid fragment after rearrangement
Mechanistic Interpretation and Comparative Analysis

The most informative fragmentation is expected to be the cleavage of the bond between the amino nitrogen and the chiral carbon of the propanoic acid moiety. This would result in a highly stable, resonance-delocalized protonated 3-amino-5-methylisoxazole fragment at m/z 99.0553 . This prediction is strongly supported by fragmentation data for the antibiotic sulfamethoxazole, which also contains a 3-amino-5-methylisoxazole ring and prominently displays a fragment ion at m/z 99 under CID conditions.[9] This fragment serves as a critical diagnostic ion, confirming the identity of the isoxazole portion of the molecule.

The losses of water (m/z 153.0658) and the combined loss of water and carbon monoxide (m/z 125.0713) are characteristic of the amino acid portion and provide evidence for the presence of the carboxylic acid group.[6][7]

Proposed Fragmentation Pathway Diagram

The following diagram illustrates the predicted fragmentation cascade from the protonated parent molecule.

G M [M+H]⁺ m/z 171.0764 F153 [M+H - H₂O]⁺ m/z 153.0658 M->F153 - H₂O F99 [C₄H₇N₂O]⁺ m/z 99.0553 (Isoxazole Moiety) M->F99 - C₃H₄O₂ F73 [C₃H₅O₂]⁺ m/z 73.0287 (Propanoic Acid Moiety) M->F73 - C₄H₅N₂O F125 [M+H - H₂O - CO]⁺ m/z 125.0713 F153->F125 - CO

Caption: Predicted fragmentation of protonated analyte.

Conclusion

This guide provides a predictive framework for the mass spectrometric analysis of (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid. By combining foundational principles of mass spectrometry with comparative data from structurally related compounds, we have proposed a set of characteristic fragmentation pathways. The generation of a stable diagnostic ion at m/z 99.0553, corresponding to the protonated 3-amino-5-methylisoxazole ring, is anticipated to be the most significant fragmentation event, providing a clear and specific marker for this structural class. The outlined experimental protocol offers a robust method for acquiring high-quality MS/MS data to confirm these predictions. This systematic approach to fragmentation analysis is a powerful tool in the arsenal of researchers and scientists, enabling confident structure elucidation and characterization throughout the drug development pipeline.

References
  • Lioe, H., & O'Hair, R. A. J. (2007). Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer. Analytical and Bioanalytical Chemistry, 389(5), 1429–1437. [Link]

  • Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464. [Link]

  • Florea, A. M., et al. (2011). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. [Link]

  • Kim, J., et al. (2024). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry. [Link]

  • El-Gazzar, A. R. M., et al. (2024). Novel isoxazole-containing thiazolidinone: Synthesis, DFT analysis, and pharmacological evaluation. Arabian Journal of Chemistry, 17(6), 105849. [Link]

  • Sadygov, R. G., Cociorva, D., & Yates, J. R. (2004). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 15(10), 1458-1467. [Link]

  • Medzihradszky, K. F., Campbell, J. M., Baldwin, M. A., Falick, A. M., Juhasz, P., Vestal, M. L., & Burlingame, A. L. (2000). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry, 72(3), 552–558. [Link]

  • Gu, H., & Lui, M. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • Wikipedia contributors. (2023). Collision-induced dissociation. Wikipedia. [Link]

  • Butini, S., et al. (2018). (S)-2-Amino-3-(5-methyl-3-hydroxyisoxazol-4-yl)propanoic Acid (AMPA) and Kainate Receptor Ligands: Further Exploration of Bioisosteric Replacements and Structural and Biological Investigation. Journal of Medicinal Chemistry. [Link]

  • National High Magnetic Field Laboratory. (n.d.). Collision-Induced Dissociation. MagLab. [Link]

  • da Silva, A. C., et al. (2009). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 20(8), 1541-1547. [Link]

  • Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-(2-(3-hydroxy-5-methylisoxazol-4-yl)methyl-5-methyl-3-oxoisoxazolin-4-yl)propionic acid. PubChem. [Link]

  • ResearchGate. (n.d.). Examples of isoxazole-containing drugs. [Link]

  • Osaka University. (n.d.). OUKA Institutional Knowledge Archive. [Link]

  • ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... [Link]

  • Vogt, C., et al. (2024). Intramolecularly Labeled Reference Standards of Sulfamethoxazole for Fragment-Specific Isotope Analysis by Electrospray Ionization Orbitrap Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Grossert, J. S., et al. (2024). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. Journal of Mass Spectrometry. [Link]

  • Mohamed, M. S., et al. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

  • Singh, P., et al. (2015). Identification of an indole-triazole-amino acid conjugate as highly effective antifungal agent. The Royal Society of Chemistry. [Link]

  • NIST. (n.d.). Propanoic acid. NIST WebBook. [Link]

  • Kvist, T., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience, 15, 1045090. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Coupling Reagents for Solid-Phase Peptide Synthesis: A Focus on COMU (CAS 100960-41-6)

For researchers, scientists, and professionals in drug development, the meticulous process of solid-phase peptide synthesis (SPPS) is a cornerstone of innovation. The success of synthesizing a target peptide with high yi...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the meticulous process of solid-phase peptide synthesis (SPPS) is a cornerstone of innovation. The success of synthesizing a target peptide with high yield and purity hinges on the critical step of amide bond formation, a reaction orchestrated by coupling reagents. This guide provides an in-depth comparison of (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate, commonly known as COMU, against other prevalent coupling reagents. We will delve into the mechanistic underpinnings, present comparative performance data, and offer detailed experimental protocols to empower you in making informed decisions for your specific synthetic challenges.

The Central Role of Coupling Reagents in SPPS

Solid-phase peptide synthesis, a technique pioneered by R. Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[1] This method allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin after each step.[1]

The formation of the peptide bond between the carboxyl group of an incoming N-protected amino acid and the free amino group of the resin-bound peptide chain is not spontaneous. It requires a coupling reagent to activate the carboxylic acid, converting it into a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. The ideal coupling reagent should facilitate rapid and efficient bond formation while minimizing side reactions, most notably racemization.

Understanding Racemization: A Critical Challenge

Maintaining the stereochemical integrity of chiral amino acids is paramount in peptide synthesis, as the biological activity of a peptide is intrinsically linked to its three-dimensional structure.[2] Racemization, the conversion of an L-amino acid to a mixture of L and D enantiomers, can occur during the activation step.[2] This process is often mediated by the formation of a planar 5(4H)-oxazolone intermediate, which can lose its stereochemical information.[2] The choice of coupling reagent and reaction conditions directly influences the propensity for racemization.[2]

An Introduction to COMU and its Contemporaries

The landscape of coupling reagents has evolved significantly, moving from early carbodiimides to more sophisticated uronium/aminium salts. Here, we compare COMU with some of the most widely used reagents in the field.

  • COMU (CAS 100960-41-6): As a third-generation uronium salt, COMU incorporates an OxymaPure leaving group, which enhances its reactivity and suppresses racemization.[3][4] A key advantage of COMU is its enhanced safety profile, as it is not based on the potentially explosive benzotriazole derivatives like HOBt.[5][6] It also boasts high solubility in common SPPS solvents and its by-products are water-soluble, simplifying purification.[4][6][7]

  • HATU and HBTU: These are among the most popular benzotriazole-based coupling reagents.[8] HATU, the HOAt-based analogue of HBTU, is often considered a benchmark for high coupling efficiency and low racemization.[2][7][9] HBTU is also highly efficient, though some studies suggest HATU is superior, especially for difficult couplings.[8] A drawback of these reagents is the potential for guanidinylation of the N-terminal amine if used in excess.[8]

  • HCTU: This reagent incorporates a 6-chloro-substituted benzotriazole, offering a reactivity intermediate between HBTU and HATU.[9] It is reported to be less allergenic than some other reagents and provides a good balance of performance, safety, and cost, making it suitable for large-scale synthesis.[8][9]

  • Carbodiimides (DCC, DIC): Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are classic coupling reagents.[8] However, they are known to cause significant racemization unless used with an additive like HOBt.[8] The urea by-product of DCC is insoluble, making it unsuitable for SPPS, where DIC is preferred due to its more soluble by-product.[8]

Performance Benchmarking: A Comparative Analysis

The selection of a coupling reagent is a multifaceted decision that depends on the specific requirements of the peptide being synthesized, including its sequence, length, and any sterically hindered residues. The following table summarizes the key performance characteristics of COMU and its alternatives.

FeatureCOMUHATUHBTU/HCTUDIC/HOBt
Reactivity/Efficiency Very High. Often outperforms HBTU/HATU, especially for difficult sequences.[10][11]Very High. Considered a benchmark for efficiency.[7]High. HCTU is generally more reactive than HBTU.[9]Moderate. Slower reaction kinetics.
Racemization Suppression Excellent. The Oxyma leaving group is highly effective at preventing racemization.[2][6]Excellent. Generally low levels of racemization.[2]Good. Generally low racemization, especially with HCTU.[2][8]Fair. Prone to racemization without HOBt.[8]
Safety Profile High. Not based on explosive benzotriazole derivatives.[5][6]Moderate. Based on HOAt, which can be explosive.[9][12]Moderate. Based on HOBt derivatives, which have associated hazards.[12]Moderate. DIC is a strong skin sensitizer.[13]
Solubility Excellent solubility in a wide range of solvents.[7][10]Good solubility in common SPPS solvents.[7]Good solubility.[7]Good solubility.
By-products Water-soluble, facilitating easier purification.[5][4][6][7]Soluble in organic solvents.Soluble in organic solvents.Diisopropylurea is soluble but can complicate purification.
Base Requirement Effective with a single equivalent of base.[5][8][10]Requires two equivalents of base.[8]Requires two equivalents of base.[8]Not applicable in the same manner.

Note: Performance can be sequence and condition-dependent. The data presented is a synthesis of typical results from comparative studies.

Experimental Design for Benchmarking Coupling Reagents

To objectively compare the performance of different coupling reagents, a well-designed experimental workflow is crucial. This involves synthesizing a model peptide, often one known to be a "difficult sequence," under identical conditions for each reagent being tested.

Caption: Workflow for benchmarking coupling reagents in SPPS.

This protocol outlines the manual synthesis of a model peptide known for aggregation tendencies, such as ACP(65-74) or another sequence rich in hydrophobic or β-branched amino acids.[14][15][16] This allows for a robust comparison of coupling reagent efficiency.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Coupling Reagents to be tested (e.g., COMU, HATU, HCTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, peptide synthesis grade

  • Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Kaiser test kit

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.[17]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (3-5 times).[5]

  • Kaiser Test (Optional): Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue color) indicates successful deprotection.

  • Coupling Reaction (The Benchmarking Step):

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with the chosen coupling reagent (3 equivalents) and DIPEA (6 equivalents for HATU/HCTU, 3-6 equivalents for COMU) in DMF for 1-5 minutes.[4][18]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 30-60 minutes. For difficult couplings, this time can be extended, or a double coupling can be performed.[19]

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.[7]

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow/colorless) indicates successful coupling.

  • Peptide Elongation: Repeat steps 2-6 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Global Deprotection: Wash the resin with DMF, followed by DCM, and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[17]

  • Product Isolation and Analysis: Precipitate the crude peptide in cold diethyl ether. Analyze the crude product by LC-MS to determine the yield and purity of the full-length peptide.

Repeat this entire procedure for each coupling reagent, keeping all other parameters (equivalents, reaction times, washing steps) identical to ensure a fair and objective comparison.

Causality and Insights: The Senior Scientist's Perspective

  • Why COMU excels in difficult couplings: COMU's high reactivity stems from its uronium salt structure and the excellent leaving group ability of Oxyma.[6] This often translates to faster and more complete reactions, which is particularly beneficial when coupling sterically hindered amino acids or synthesizing aggregation-prone sequences.[20]

  • The base advantage: COMU's ability to perform efficiently with only one equivalent of a tertiary base is a significant advantage.[5][8][10] Excess base can increase the risk of racemization, especially with sensitive amino acids. By reducing the amount of base required, COMU can help preserve stereochemical integrity.

  • Safety and practicality: In a modern laboratory setting, safety cannot be overstated. The non-explosive nature of COMU and other Oxyma-based reagents provides a significant practical advantage over benzotriazole-based reagents, which are subject to stricter handling and transport regulations.[9][12][21]

  • Beyond the standard metrics: While yield and purity are primary metrics, the ease of purification is also a critical factor. The water-soluble by-products of COMU can simplify downstream processing, saving time and resources, particularly in solution-phase synthesis.[4][6][22]

Conclusion: Selecting the Optimal Reagent

The choice of coupling reagent has a profound impact on the outcome of solid-phase peptide synthesis. While HATU remains a reliable and effective reagent, the data and practical advantages strongly support the use of COMU (CAS 100960-41-6) as a superior alternative in many applications.[10] Its high efficiency, excellent racemization suppression, enhanced safety profile, and favorable solubility characteristics make it an exceptional choice for the synthesis of both routine and complex peptides.[3] For researchers aiming to optimize their SPPS workflows, minimize side reactions, and ensure the highest quality of their synthetic peptides, benchmarking COMU against their current standard is a worthwhile endeavor that can lead to significant improvements in productivity and success.

References

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved April 4, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 345-360. [Link]

  • Hood, C. A., Fuentes, G., Patel, H., Page, K., Menakuru, M., & Park, J. H. (2012). Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. Journal of Peptide Science, 18(3), 183-188. [Link]

  • Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2013). COMU: scope and limitations of the latest innovation in peptide acyl transfer reagents. Journal of Peptide Science, 19(7), 408-414. [Link]

  • COMU peptide coupling reagent offers high efficiency, low racemization, and reduced by-products. (2026, April 4). Peptide Synthesis & Custom Peptide Services. Retrieved April 4, 2026, from [Link]

  • Guo, Y., Wang, M., Gao, Y., & Liu, G. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (2024, May 10). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved April 4, 2026, from [Link]

  • Kovacs, J., Holleran, E. M., & Hui, K. Y. (1980). Kinetic studies in peptide chemistry. Coupling, racemization and evaluation of methods useful for shortening coupling time. The Journal of Organic Chemistry, 45(7), 1185-1191. [Link]

  • El-Faham, A., Subirós-Funosas, R., Prohens, R., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Chemistry - A European Journal, 15(37), 9404-9416. [Link]

  • Gorske, B. C., Bastin, A., & Plesh, A. (2026, January 15). Greener Solid Phase Peptide Synthesis: Improved Procedure for Distributed Drug Discovery in Undergraduate Laboratories. Journal of Chemical Education. Retrieved April 4, 2026, from [Link]

  • Dettin, M., Pegoraro, S., Rovero, P., Bicciato, S., Bagno, A., & Di Bello, C. (1997). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. Journal of Peptide Research, 49(1), 103-111. [Link]

  • Re-evaluating the stability of COMU in different solvents. (2017, October 15). PubMed. Retrieved April 4, 2026, from [Link]

  • COMU: Scope and limitations of the latest innovation in peptide acyl transfer reagents. (2013, July). ResearchGate. Retrieved April 4, 2026, from [Link]

  • Overview of Solid Phase Synthesis of Difficult Peptide Sequences. (n.d.). ResearchGate. Retrieved April 4, 2026, from [Link]

  • El-Faham, A., Subirós-Funosas, R., Prohens, R., & Albericio, F. (2010). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 16(1), 6-9. [Link]

  • Challenging SPPS: Difficult Sequences And Side Reactions. (n.d.). Gyros Protein Technologies. Retrieved April 4, 2026, from [Link]

  • Le, T., & McKelvey, P. (2018). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Organic Process Research & Development, 22(8), 1059-1065. [Link]

  • El-Faham, A., Subirós-Funosas, R., Prohens, R., & Albericio, F. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry - A European Journal, 15(37), 9404-9416. [Link]

  • Kamihira-Ishijima, M., Yagi-Utsumi, M., Takahashi, T., & Kato, K. (2016). Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer's β. Scientific Reports, 6, 29019. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Albericio, F., & Kruger, H. G. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials, 15(23), 8566. [Link]

Sources

Safety & Regulatory Compliance

Safety

(S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid proper disposal procedures

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I recognize that handling novel pharmacophores requires moving beyond generic safety data sheets. When managing (S)-2-((5-Methylisoxa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I recognize that handling novel pharmacophores requires moving beyond generic safety data sheets. When managing (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid (a specialized N-substituted alanine derivative containing a 5-methylisoxazole ring), researchers are working with a compound structurally adjacent to highly potent neuroactive substances[1].

In drug development, isoxazole-containing amino acids are frequently synthesized as analogs of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), a powerful glutamatergic agonist[2]. While this specific compound lacks the 3-hydroxyl group that confers maximal excitotoxicity, the structural homology dictates that we treat it as a potentially neuroactive and irritating substance[3]. Proper disposal is not just about compliance; it is about preventing environmental contamination and protecting laboratory personnel from unintended systemic exposure.

Here is the authoritative, step-by-step operational and disposal guide for (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid.

I. Hazard Profiling & Causality of Safety Measures

Before executing disposal, it is critical to understand why specific safety measures are deployed.

  • Aerosolization Risk: The primary acute risk during the disposal of dry amino acid derivatives is the aerosolization of fine powders. Inhalation of neuroactive amino acid analogs can bypass first-pass metabolism, leading to rapid systemic absorption[4].

  • Chemical Incompatibilities: The nitrogen-rich isoxazole ring can react exothermically with strong oxidizing agents, potentially releasing toxic nitrogen oxides (NOx)[5].

  • Environmental Persistence: Heterocyclic amino acids do not readily degrade in standard wastewater treatment systems. High-temperature incineration is the only method that guarantees complete destruction of the pharmacophore[6].

II. Quantitative Waste Segregation Parameters

To ensure chemical stability during the staging and transport of waste, adhere strictly to the following quantitative parameters.

ParameterSpecificationCausality / Rationale
Aqueous Waste pH 6.0 – 8.0Stabilizes the zwitterionic form of the amino acid, preventing unpredictable precipitation and minimizing reactivity with incompatible solvents.
Incineration Temp > 1000 °CEnsures complete thermal destruction of the isoxazole ring, preventing the environmental release of active metabolites.
Storage Temperature -20 °C to 4 °CMaintains chemical stability of liquid waste prior to disposal; prevents degradation into volatile byproducts.
Spill Clean-up HEPA Vacuum / Wet WipePrevents aerosolization of fine powders, mitigating inhalation risks associated with neuroactive compounds.

III. Self-Validating Disposal Protocols

Every disposal workflow must be a closed-loop system where the final step validates the success of the procedure. Do not sweep dry powders or pour solutions down the drain under any circumstances.

Protocol A: Solid Waste Containment (Powders, Consumables, and PPE)

Use this protocol for contaminated weighing paper, pipette tips, gloves, and spilled powder.

  • Source Segregation: Working inside a Class II Type A2 Biological Safety Cabinet or chemical fume hood, collect all solid residues into a designated hazardous waste container.

  • Dust Suppression: If a spill occurs outside the hood, do not sweep. Dampen the spill with a 70% ethanol/water solution to bind the powder, then wipe it up with absorbent pads[4].

  • Primary Packaging: Place the collected waste and absorbent pads into a heavy-duty polyethylene (PE) bag. Expel excess air carefully and seal the bag completely.

  • Secondary Containment: Place the primary PE bag into a rigid, leak-proof UN-rated poly drum to prevent accidental punctures during transit.

  • Validation Check: Self-Validating Step: Perform a visual wipe test around the exterior of the primary PE bag using a damp, dark-colored cloth. If no residual white powder is visible on the cloth, the primary containment is validated. Seal the secondary drum.

Protocol B: Liquid Waste Neutralization (Aqueous and Solvent Solutions)

Use this protocol for reaction mother liquors, HPLC effluents, and washings.

  • Isolation: Collect all liquid waste containing (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid into a dedicated, chemically compatible carboy (e.g., HDPE). Do not mix with strong oxidizers or heavy metal waste[5].

  • pH Assessment: Test the initial pH of the aqueous waste. Because it is an amphoteric amino acid derivative, extreme pH levels can cause the compound to precipitate or react unpredictably.

  • Neutralization: Carefully adjust the pH of the solution to between 6.0 and 8.0 using dilute NaOH (1M) or HCl (1M).

  • Validation Check: Self-Validating Step: Before sealing the waste drum, use a calibrated pH meter to confirm the pH is strictly within the 6.0–8.0 range. Log the final pH and the timestamp on the waste manifest. This ensures the zwitterion is stabilized before handover to environmental services.

  • Labeling & Manifesting: Label the container prominently as: "Hazardous Waste: Toxic Organic Liquid (Isoxazole Amino Acid Derivative) - Incineration Only."

IV. Disposal Workflow Visualization

The following diagram illustrates the logical flow of waste segregation to ensure EPA/RCRA compliance.

G Start Waste Generation: (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid Solid Solid Waste (Powder/PPE) Start->Solid Dry spills/consumables Liquid Liquid Waste (Aqueous/Solvent) Start->Liquid Solutions/washings SolidPack Double-bag in PE Store in UN-rated drum Solid->SolidPack LiquidNeut Adjust pH to 6-8 Segregate from oxidizers Liquid->LiquidNeut Label Label: Hazardous Waste (Neuroactive Amino Acid) SolidPack->Label LiquidNeut->Label Incinerate Final Disposal: High-Temp Incineration Label->Incinerate EPA/RCRA Compliance

Workflow for the segregation, neutralization, and disposal of isoxazole amino acid derivatives.

V. Final Logistical Handover

Once packaged and validated, the material must be handed over to a licensed hazardous waste contractor. Specify on the chain-of-custody documentation that the material requires High-Temperature Incineration . Landfill disposal is strictly prohibited for synthetic heterocyclic amino acids due to the risk of groundwater leaching and environmental persistence[6].

By standardizing these self-validating protocols, laboratories can ensure absolute safety, regulatory compliance, and environmental stewardship when handling complex amino acid derivatives.

Sources

Handling

Personal protective equipment for handling (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid

As a Senior Application Scientist, I have engineered this comprehensive Standard Operating Procedure (SOP) and safety guide for handling (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid . In laboratory safety, complian...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have engineered this comprehensive Standard Operating Procedure (SOP) and safety guide for handling (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid .

In laboratory safety, compliance is driven by comprehension. We do not simply list protective measures; we design self-validating protocols based on the fundamental chemical and mechanistic properties of the target molecule. By understanding the causality behind these operational choices, researchers can execute their workflows with absolute confidence and precision.

Chemical Identity & Mechanistic Context

To handle a chemical safely, we must first understand its biological and physical behavior.

  • Chemical Name: (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid

  • CAS Number: 100960-41-6[1]

  • Molecular Formula: C₇H₁₀N₂O₃

Scientific Causality for Hazard Classification: This compound is an unnatural amino acid derivative featuring a 5-methylisoxazole ring. In medicinal chemistry, the isoxazole moiety is a highly documented bioisostere for the γ-carboxyl group of glutamic acid (2)[2]. This specific structural motif is the core pharmacophore of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), a potent agonist that mediates excitatory neurotransmission via the AMPA-type glutamate receptors in the central nervous system (3)[3].

Because (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid shares this excitatory amino acid backbone, it must be handled under the strict presumption of neuroactivity. Inhalation or mucosal absorption of aerosolized particulates could theoretically cross the blood-brain barrier and induce excitotoxicity, severe sensory impairment, or neurological deficits (4)[4].

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is designed to mitigate the primary risks of aerosolization and mucosal absorption.

PPE CategorySpecificationScientific Causality & Rationale
Respiratory N95 or P100 Particulate RespiratorIsoxazole amino acids are often fine, lyophilized powders that carry static charge and easily become airborne. A P100 mask prevents the inhalation of neuroactive API dust[4]. (Note: Not required if handled strictly inside a certified Class II BSC).
Eye/Face ANSI Z87.1 Safety GogglesForms a hermetic seal around the eyes to prevent the mucosal absorption of airborne particulates, which can cause severe transient irritation and systemic entry (5)[5].
Dermal (Hands) Double-layered Nitrile Gloves (≥5 mil)Prevents dermal absorption. The outer glove acts as a sacrificial layer; if contaminated during the weighing process, it can be safely doffed without exposing bare skin[5].
Body Knit-cuff Lab Coat or Tyvek SleevesEliminates exposed skin on the forearms where static-charged powders frequently accumulate during spatial transfer operations.

Operational Workflows: Weighing & Solubilization

To ensure a self-validating system, every step in this workflow includes a built-in verification check.

Phase 1: Environmental Control & Preparation

  • Airflow Verification: Ensure the Class II Biological Safety Cabinet (BSC) or Powder Weighing Hood is operating with an inward face velocity of 80–100 FPM. Validation: Check the digital magnehelic gauge before uncapping any vials.

  • Static Mitigation: Discharge the analytical balance, weighing boats, and spatulas using an anti-static zero-stat gun. Causality: Neutralizing the electrostatic environment prevents the sudden, repulsive aerosolization of the crystalline powder.

Phase 2: Dispensing & Weighing

  • Tool Selection: Utilize a grounded, PTFE-coated, or anti-static micro-spatula.

  • Weighing by Difference: Tare the closed stock vial, remove the estimated mass into your secondary container, and re-weigh the stock vial. Causality: This minimizes the duration the unsealed powder is exposed to ambient air currents, drastically reducing the contamination footprint.

Phase 3: Solubilization & Containment

  • Solvent Addition: Add the vehicle (e.g., pH 7.4 aqueous buffer or anhydrous DMSO) directly to the pre-weighed solid while still inside the ventilated enclosure.

  • Primary Sealing: Seal the secondary vial and visually inspect the thread seating. Vortex the solution only after confirming the hermetic seal.

  • Decontamination: Wipe the exterior of the sealed vial with a 10% sodium hypochlorite (bleach) solution, followed by 70% ethanol, before removing it from the hood.

Workflow Start 1. Pre-Operation PPE & Hood Verification Weigh 2. Weighing Anti-Static Spatula Start->Weigh Spill Spill Detected? Weigh->Spill Solv 3. Solubilization (Aqueous/DMSO) Seal 4. Seal & Decontaminate Primary Container Solv->Seal Spill->Solv No Clean Execute Spill Protocol Spill->Clean Yes Clean->Weigh Waste 5. Solid/Liquid Hazardous Waste Seal->Waste

Operational workflow for handling and dispensing neuroactive isoxazole derivatives.

Spill Response & Decontamination Protocol

In the event of a powder spill outside of a ventilated enclosure, execute the following steps immediately:

  • Isolate & Alert: Halt operations. Alert personnel to evacuate the immediate 5-foot radius to prevent tracking the powder via footwear.

  • PPE Escalation: If not already wearing one, immediately don a P100 particulate respirator.

  • Containment (No Sweeping): Do not use a brush or broom. Dry sweeping will violently aerosolize the neuroactive dust[4]. Instead, gently lay absorbent bench pads directly over the spilled powder.

  • Wet Decontamination: Carefully wet the pads from the outside edge inward using a 10% bleach solution or soapy water. Causality: Wetting the powder instantly eliminates the inhalation hazard and solubilizes the amino acid for safe, smear-free wiping[5].

  • Collection: Fold the wet pads inward, trapping the chemical. Place all contaminated pads and your outer layer of gloves into a designated solid hazardous waste bag.

  • Secondary Wash: Clean the surface with 70% ethanol to remove any residual aqueous film.

Waste Disposal Plan

Do not dispose of this chemical or its derivatives down the drain. Segregate waste according to the following parameters:

Waste StreamClassificationDisposal Protocol
Aqueous Solutions Non-halogenated Aqueous Hazardous WasteAdjust pH to 6–8. Store in HDPE carboys explicitly labeled: "Aqueous Waste: Contains Neuroactive Isoxazole Derivatives." Keep isolated from strong oxidizing agents[5].
Organic Solutions Non-halogenated Organic WasteIf solubilized in DMSO or Methanol, collect in designated organic waste carboys. Store away from direct sunlight and heat sources.
Solid Waste Solid Hazardous Waste (Toxic)Place all contaminated PPE, weighing boats, and empty stock vials into a puncture-proof, biohazard-style bin designated for high-temperature commercial incineration.

References

  • Santa Cruz Biotechnology - sc-200437 - SCBT: Material Safety Data Sheet. AMPA sc-200437. 4

  • Cambridge Isotope Laboratories - (AMINOMETHYL)PHOSPHONIC ACID (AMPA) Safety Data Sheet. 5

  • Journal of Medicinal Chemistry (ACS Publications) - Heteroaryl Analogues of AMPA. Synthesis and Quantitative Structure−Activity Relationships. 3

  • ResearchGate - Diverse Isoxazole Glutamate Analogs Arise From a Common Intermediate. 2

  • ChemicalBook - CAS Number List - 1 - Page 537. 1

Sources

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